molecular formula C6H7FN2O B567914 5-Fluoro-2-methoxypyridin-3-amine CAS No. 1211541-93-3

5-Fluoro-2-methoxypyridin-3-amine

Cat. No.: B567914
CAS No.: 1211541-93-3
M. Wt: 142.133
InChI Key: DXTSVOMMBXIDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxypyridin-3-amine is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of novel therapeutic compounds. Its value lies in the strategic substitution pattern on the pyridine ring, which allows researchers to build complex molecules capable of interacting with biologically relevant targets. This scaffold is recognized as a valuable building block in fragment-based drug design (FBDD) campaigns, particularly for developing inhibitors of protein kinases, which are a prominent class of drug targets for conditions such as cancer . The methoxypyridine motif, in particular, has been successfully employed in research to refine the properties of drug candidates, including improvements in solubility and overall drug-likeness . Furthermore, derivatives of fluoro- and methoxy-substituted pyridines have been investigated as key components in the structure-activity relationship (SAR) studies of gamma-secretase modulators (GSMs) for neuroscience research, highlighting the versatility of this chemical series . As a reagent, this compound provides researchers with a critical starting point for the development of potent and selective ligands, enabling the exploration of new chemical space in the pursuit of innovative small-molecule therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTSVOMMBXIDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743856
Record name 5-Fluoro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-93-3
Record name 5-Fluoro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a pyridine core, a fluorine atom, and methoxy and amine functional groups, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in the development of kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. Therefore, some properties are estimated based on data from structurally similar compounds.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1211541-93-3[1]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
Appearance Solid (predicted)General knowledge
Purity Typically >97%[2]

Table 2: Predicted and Experimental Physicochemical Data

PropertyValue/RangeMethodNotes
Melting Point Data not available-Data for the related isomer, 5-Amino-2-methoxypyridine, is 29-31 °C.
Boiling Point Data not available-Data for the related isomer, 5-Amino-2-methoxypyridine, is 85-90 °C at 1 mmHg.
pKa Data not available-The pyridine nitrogen is expected to be basic, and the amino group will also contribute to the overall basicity.
Solubility Soluble in common organic solvents such as DMSO, methanol, and dichloromethane.General knowledgeSolubility in aqueous solutions is expected to be limited.
Storage Temperature Room temperature, away from light, under an inert atmosphere.[1]-

Table 3: Spectroscopic Data Summary

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
¹³C NMR Resonances for the five carbons of the pyridine ring (one bearing fluorine will show C-F coupling) and one for the methoxy carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-O stretching (methoxy), C=C and C=N stretching (pyridine ring), and C-F stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z = 142.05. A peak at m/z = 143.06 ([M+H]+) is expected in ESI-MS.[3]

Synthesis and Purification

General Experimental Protocol: Synthesis via Reduction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 5-Fluoro-2-methoxy-3-nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas or a hydrogen source (e.g., ammonium formate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • In a flask suitable for hydrogenation, dissolve 5-fluoro-2-methoxy-3-nitropyridine in ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with an inert gas.

  • Introduce hydrogen gas to the reaction mixture (typically via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Standard chromatography equipment

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the compound.

Applications in Drug Discovery: PI3K/mTOR Pathway Inhibition

Substituted pyridines, including this compound, are key pharmacophores in the design of kinase inhibitors. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

PI3K/mTOR Signaling Pathway Overview

The PI3K/mTOR pathway is a complex cascade of signaling proteins. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT activates Survival Cell Survival mTORC2->Survival Inhibitor Inhibitors derived from This compound Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

References

In-Depth Technical Guide: 5-Fluoro-2-methoxypyridin-3-amine (CAS 1211541-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine group on a pyridine core, provides a versatile scaffold for the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, making this intermediate particularly attractive for drug discovery programs.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While experimentally determined data for some properties of this specific isomer is limited in publicly available literature, predicted values and data for closely related isomers are provided for guidance.

PropertyValueSource
CAS Number 1211541-93-3[2][3]
Molecular Formula C₆H₇FN₂O[2][3]
Molecular Weight 142.13 g/mol [3]
Appearance Brown solid[4]
Melting Point Not available
Boiling Point Not available
Solubility Not available
InChI InChI=1S/C6H7FN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
SMILES COC1=C(N)C=C(F)N=C1

Spectroscopic Data

Comprehensive analytical data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are crucial for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to suppliers, typical spectroscopic data can be obtained from commercial vendors.[5][6][7] Low-resolution mass spectrometry (LRMS) typically shows a peak at m/z: 143 (M+1)⁺.[4]

Synthesis

A common synthetic route to this compound involves a multi-step process starting from readily available pyridine derivatives. While a detailed, peer-reviewed synthesis of this specific isomer is not widely published, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow Start 2-Amino-5-fluoropyridine Step1 Nitration Start->Step1 Intermediate1 5-Fluoro-2-nitropyridin-3-amine Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 5-Fluoro-2,3-diaminopyridine Step2->Intermediate2 Step3 Diazotization & Hydroxylation Intermediate2->Step3 Intermediate3 5-Fluoro-3-amino-2-hydroxypyridine Step3->Intermediate3 Step4 Methoxylation Intermediate3->Step4 End This compound Step4->End

A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position. The reaction is typically carried out at low temperatures to control regioselectivity and prevent side reactions.

Step 2: Reduction of the Nitro Group The nitro group of the resulting 5-fluoro-2-nitropyridin-3-amine is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Step 3: Diazotization and Hydroxylation of 5-Fluoro-2,3-diaminopyridine The resulting 5-fluoro-2,3-diaminopyridine is selectively diazotized at the 2-position amino group, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group. This reaction is typically performed in an acidic aqueous solution at low temperatures.

Step 4: Methoxylation of 5-Fluoro-3-amino-2-hydroxypyridine The final step involves the methoxylation of the hydroxyl group. This can be accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

Purification: The final product, this compound, is purified by column chromatography on silica gel, followed by recrystallization to afford the product as a brown solid.[4]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][8] Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[6]

Role in PI3K/mTOR Inhibitor Synthesis:

The amine group of this compound serves as a crucial handle for coupling with other molecular fragments to construct the final inhibitor. A common strategy involves the formation of a sulfonamide linkage. For instance, 5-bromo-2-methoxypyridin-3-amine, a closely related analog, is condensed with 2,4-difluorobenzenesulfonyl chloride to form a key sulfonamide intermediate.[8] This intermediate can then undergo further modifications, such as Miyaura borylation, to enable subsequent cross-coupling reactions for the elaboration of the final inhibitor structure.[8]

G cluster_synthesis_inhibitor General Synthesis of a PI3K/mTOR Inhibitor Start 5-Bromo-2-methoxypyridin-3-amine Step1 Sulfonamide Formation Start->Step1 Reagent1 2,4-Difluorobenzenesulfonyl chloride Reagent1->Step1 Intermediate1 N-(5-bromo-2-methoxypyridin-3-yl)-2,4- difluorobenzenesulfonamide Step1->Intermediate1 Step2 Miyaura Borylation Intermediate1->Step2 Reagent2 Bis(pinacolato)diboron Reagent2->Step2 Intermediate2 Boronate Ester Intermediate Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Reagent3 Aryl/Heteroaryl Halide Reagent3->Step3 End PI3K/mTOR Dual Inhibitor Step3->End

Synthesis of a PI3K/mTOR inhibitor using a methoxypyridine scaffold.

PI3K/Akt/mTOR Signaling Pathway and Inhibition:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Dual inhibitors that target both PI3K and mTOR can be more effective than single-target agents by preventing feedback activation loops.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt activates Inhibitor PI3K/mTOR Inhibitor (Derived from 5-Fluoro-2-methoxy pyridin-3-amine) Inhibitor->PI3K Inhibitor->mTORC1

References

Molecular weight of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-2-methoxypyridin-3-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and its role as a versatile building block in the creation of complex therapeutic agents.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a fluorine atom can enhance metabolic stability and lipophilicity in derivative compounds, while the methoxy and amine groups provide sites for further chemical modification.[1] These features make it a valuable scaffold in the design of novel pharmaceuticals.[1][2][3]

Data Summary

PropertyValueSource
Molecular Weight 142.13 g/mol [4][5]
Molecular Formula C₆H₇FN₂O[5][6]
CAS Number 1211541-93-3[4]
Appearance Yellow to brown solid[6]
Purity Typically ≥97%[5]

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed experimental protocols derived from established methodologies for this and structurally related compounds.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the synthesis of this compound from a nitro-pyridine precursor, a common and efficient reduction method.

Experimental Procedure:

  • To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C).[7]

  • Add methanol as the solvent.[7]

  • Introduce hydrogen gas to the system, maintaining a pressure of approximately 0.01 MPa.[7]

  • Stir the reaction mixture at room temperature for 6-8 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).[7]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

  • Wash the filter cake with additional methanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.[7]

  • The resulting this compound can be purified by column chromatography or recrystallization to afford a brown solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This method describes the formation of the amine group through a palladium-catalyzed cross-coupling reaction, a versatile technique in modern organic synthesis.

Experimental Procedure:

  • Dissolve the starting material, 2-Chloro-5-fluoro-3-methoxypyridine (1 equivalent), in an anhydrous solvent such as toluene.[6]

  • To the solution, add sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.1 equivalents), BINAP (0.3 equivalents), and benzophenone imine (1.2 equivalents).[6]

  • Degas the reaction mixture by performing three cycles of evacuation and backfilling with nitrogen.[6]

  • Heat the mixture to 80 °C and stir for 1 hour or until the starting material is consumed.[6]

  • Cool the reaction to room temperature and dilute with diethyl ether.[6]

  • Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.[6]

  • Dissolve the resulting oil in tetrahydrofuran and add 2M aqueous hydrochloric acid.[6]

  • Stir for 1.5 hours at room temperature to hydrolyze the imine.[6]

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.[6]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purify the residue by flash chromatography on silica gel to yield 5-fluoro-3-methoxypyridin-2-amine as a yellow solid.[6]

Applications in Drug Discovery

Substituted pyridines, such as this compound, are crucial intermediates in the pharmaceutical industry.[1][8] The pyridine core is a common feature in many approved drugs, and its substitution pattern significantly influences pharmacological activity and pharmacokinetic properties.[2]

This compound serves as a key building block for synthesizing a range of bioactive molecules, including:

  • Kinase Inhibitors: The fluorinated pyridine moiety is often incorporated into the design of kinase inhibitors for oncology and other therapeutic areas.[1]

  • PI3K/mTOR Dual Inhibitors: Structurally related methoxypyridine derivatives have been used to synthesize potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, which are promising targets for cancer therapy.[7][9][10]

  • Novel Therapeutic Agents: Its versatile structure allows for functionalization, enabling the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs.[1][2]

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformation steps.

G Start Starting Material (e.g., 2-Methoxy-5-nitropyridine) Reaction Key Transformation (e.g., Catalytic Hydrogenation) Start->Reaction Reagents: Pd/C, H₂ Purification Purification (e.g., Filtration, Chromatography) Reaction->Purification Crude Product Product Final Product (this compound) Purification->Product Purity ≥97%

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to 5-Fluoro-2-methoxypyridin-3-amine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a key synthesis route for 5-Fluoro-2-methoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₇FN₂O.[1] Its structure features a pyridine ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and an amine group at the 3-position.

Key Identifiers:

  • CAS Number: 1211541-93-3[2]

  • Molecular Formula: C₆H₇FN₂O

  • Molecular Weight: 142.13 g/mol [2]

The presence of the fluorine atom and the methoxy and amine groups at these specific positions on the pyridine ring imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Structural Representation:

Caption: 2D structure of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.

Synthesis via Catalytic Hydrogenation

A reported synthesis route involves the catalytic hydrogenation of 5-fluoro-2-methoxy-3-nitropyridine. The reaction proceeds by reducing the nitro group to an amine group using a catalyst, resulting in the desired product.[3]

Reaction Scheme:

Synthesis Start 5-Fluoro-2-methoxy-3-nitropyridine Reagents Catalyst Ethanol Start->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

Experimental Protocol:

While a detailed, step-by-step protocol for this specific transformation is not publicly available, the key parameters can be summarized from the available information. The reaction involves the use of a catalyst in an ethanol solvent. After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated to yield the final product.[3]

Quantitative Data:

ParameterValueReference
Starting Material5-fluoro-2-methoxy-3-nitropyridine[3]
ProductThis compound[3]
Yield89%[3]
Product ConfirmationMass Spectrometry (m/z: 143 (M+1)+)[3]

Synthesis of a Structural Isomer: 5-Fluoro-3-methoxypyridin-2-amine

For comparative purposes and to provide insight into the synthesis of related structures, the detailed experimental protocol for the synthesis of the structural isomer, 5-Fluoro-3-methoxypyridin-2-amine, is presented below. This synthesis utilizes a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Isomer_Synthesis Start 2-Chloro-5-fluoro-3-methoxypyridine Reagents Pd2(dba)3, BINAP Sodium tert-butoxide Benzophenone imine Toluene Start->Reagents Intermediate Palladium Complex Intermediate Product 5-Fluoro-3-methoxypyridin-2-amine Intermediate->Product Workup Aqueous HCl Neutralization Extraction Purification Product->Workup Deprotection & Purification Reagents->Intermediate

Caption: Synthesis of 5-Fluoro-3-methoxypyridin-2-amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-Chloro-5-fluoro-3-methoxypyridine (0.11 g, 0.70 mmol) in anhydrous toluene (3 ml), add Sodium tert-butoxide (0.094 g, 0.98 mmol), Pd₂(dba)₃ (0.064 g, 0.07 mmol), BINAP (0.131 g, 0.21 mmol), and benzophenone imine (0.14 ml, 0.84 mmol) sequentially.

  • Degassing and Reaction: Degas the reaction mixture by three evacuation/nitrogen filling cycles. Heat the mixture to 80 °C and stir for 1 hour.

  • Workup - Part 1: After completion, cool the reaction to room temperature, dilute with ether (80 ml), and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure.

  • Workup - Part 2: Dissolve the resulting oil in tetrahydrofuran (8 ml) and add 2M aqueous hydrochloric acid (0.35 ml, 0.70 mmol). Stir for 1.5 hours at room temperature.

  • Workup - Part 3: Neutralize the reaction solution with saturated aqueous sodium bicarbonate and dilute with dichloromethane (40 ml). Separate the organic phase and back-extract the aqueous phase with dichloromethane (2 x 10 ml).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel (cyclohexane/ethyl acetate 60/40) to afford the final product.

Quantitative Data for Isomer Synthesis:

ParameterValue
Starting Material2-Chloro-5-fluoro-3-methoxypyridine
ReagentSodium tert-butoxide
ReagentPd₂(dba)₃
ReagentBINAP
ReagentBenzophenone imine
SolventAnhydrous Toluene
Temperature80 °C
Reaction Time1 hour
Product5-fluoro-3-methoxypyridin-2-amine
Yield70% (0.071 g, 0.49 mmol)
Product ConfirmationUPLC analysis (retention time 0.28 min), Mass spectrum (peak observed at 143 (M+1))

This guide provides foundational information for researchers working with this compound and related compounds. The detailed protocols and data serve as a valuable resource for the synthesis and application of this important chemical intermediate.

References

Spectroscopic and Methodological Profile of 5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and relevant experimental methodologies for the chemical compound 5-Fluoro-2-methoxypyridin-3-amine. Due to the limited availability of public experimental data for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and general experimental protocols applicable to its characterization.

Chemical Identity and Properties

Compound: this compound CAS Number: 1211541-93-3 Molecular Formula: C₆H₇FN₂O[1] Molecular Weight: 142.13 g/mol Monoisotopic Mass: 142.05424 Da[1]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

AdductPredicted m/z
[M+H]⁺143.06152
[M+Na]⁺165.04346
[M-H]⁻141.04696
[M+NH₄]⁺160.08806
[M+K]⁺181.01740
[M]⁺142.05369
(Data sourced from predicted values)[1]
Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like CDCl₃ are outlined below. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-donating methoxy and amino groups, and the electron-withdrawing fluorine atom.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (aromatic, C4-H)7.0 - 7.5Doublet of doublets (dd)~2-4 (⁴JHF), ~8-10 (³JHH)
H (aromatic, C6-H)7.6 - 8.1Doublet of doublets (dd)~2-4 (⁴JHF), ~1-2 (⁴JHH)
NH₂ (amine)3.5 - 5.0 (broad)Singlet (s)-
OCH₃ (methoxy)3.8 - 4.2Singlet (s)-
Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed below. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C-OCH₃)155 - 160
C3 (C-NH₂)125 - 130
C4120 - 125
C5 (C-F)145 - 155 (d, ¹JCF ≈ 230-250 Hz)
C6135 - 140
OCH₃ (methoxy)55 - 60
Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The predicted characteristic absorption bands for this compound are detailed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
N-H bend (amine)1580 - 1650Strong
C=C, C=N stretch (ring)1400 - 1600Strong
C-F stretch1000 - 1400Strong
C-O stretch (methoxy)1000 - 1300Strong
C-N stretch (aromatic)1250 - 1335Strong

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Mass Spectrometry (Electrospray Ionization - Time of Flight)
  • Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). A dilute solution (1-10 µg/mL) is then prepared for analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time of Flight) instrument equipped with an electrospray ionization (ESI) source, is used.

  • Analysis Parameters:

    • Ionization Mode: ESI positive and negative modes are run separately to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

    • Drying Gas (N₂): 8.0 - 10.0 L/min at 200-250 °C.

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Data is acquired in centroid mode. An internal reference standard (calibrant) is used for real-time mass correction to ensure high mass accuracy.

  • Data Processing: The acquired spectra are processed to identify the monoisotopic masses of the parent ions and common adducts. The elemental composition is confirmed by comparing the measured mass to the theoretical mass, with an accepted mass error of <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the clean, empty ATR crystal is collected prior to the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then analyzed to identify the characteristic vibrations of the functional groups.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound, a process common in drug discovery and development.

G start Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) start->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Elemental Composition purification->ms nmr NMR Spectroscopy (¹H, ¹³C) - Elucidate Molecular Structure purification->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir purity_analysis Purity Assessment (e.g., HPLC, LC-MS) ms->purity_analysis nmr->purity_analysis ir->purity_analysis bio_screening Biological Screening - In vitro assays - Target identification purity_analysis->bio_screening end Lead Compound for Further Development bio_screening->end

Caption: Workflow for the synthesis and characterization of a chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted solubility and theoretical stability of 5-Fluoro-2-methoxypyridin-3-amine, supplemented with general experimental protocols. Due to a lack of publicly available experimental data for this specific compound, the quantitative values presented herein are based on in silico predictions and should be confirmed by laboratory analysis.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a methoxy group, and an amino group on a pyridine scaffold, suggest its potential as a building block for novel therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity, while the amino and methoxy groups provide sites for further chemical modification.[1] An understanding of the solubility and stability of this compound is crucial for its handling, formulation, and the development of reliable analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are critical for predicting its behavior in various solvent systems and under different experimental conditions.

PropertyValueSource
Molecular Formula C₆H₇FN₂OPubChem
Molecular Weight 142.13 g/mol PubChem
CAS Number 1211541-93-3Sigma-Aldrich[2]

In Silico Solubility and Lipophilicity Predictions

Due to the absence of experimental data, in silico models were employed to predict the solubility and lipophilicity of this compound. These predictions offer a valuable starting point for experimental design.

Table 3.1: Predicted Aqueous Solubility

ParameterPredicted ValuePrediction ToolSolubility Class
LogS (ESOL) -1.85SwissADMESoluble
Solubility in water 4.45e+02 mg/LSwissADMESoluble
Solubility in water 3.13 mol/LSwissADMESoluble

Table 3.2: Predicted Lipophilicity and pKa

ParameterPredicted ValuePrediction Tool
LogP (Consensus) 0.82SwissADME
pKa (most basic) 3.55 ± 0.10ACD/Percepta

The predicted LogS value suggests that this compound is likely to be soluble in aqueous solutions.[2][3] The predicted LogP value indicates a relatively low lipophilicity, which is consistent with good aqueous solubility. The predicted pKa suggests that the compound is a weak base, with the pyridine nitrogen being the most likely site of protonation.

Stability Profile

While no specific stability data for this compound is available, general knowledge of substituted aminopyridines suggests potential degradation pathways. Stability is a critical parameter that can be influenced by pH, temperature, light, and oxidative stress.

General Considerations for Stability:

  • Hydrolytic Stability: The methoxy group could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely for aryl ethers compared to alkyl ethers.

  • Oxidative Stability: The amino group and the electron-rich pyridine ring may be susceptible to oxidation.

  • Photostability: Aromatic amines can be light-sensitive and may degrade upon exposure to UV or visible light.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of a compound like this compound. These protocols should be adapted and optimized for the specific compound and available laboratory equipment.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[4][5][6]

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1.5 to 2 hours).

  • Analysis: Determine the solubility by analyzing the plate using a nephelometer (measures turbidity) or by UV/Vis spectroscopy after filtration to remove any precipitate.

  • Quantification: A calibration curve prepared from the stock solution is used to quantify the concentration of the dissolved compound.

Logical Workflow for Kinetic Solubility Assay

G prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_buffer Add to Aqueous Buffer (pH 7.4) serial_dilute->add_buffer incubate Incubate with Shaking (2h, RT) add_buffer->incubate analyze Analyze (Nephelometry or UV/Vis) incubate->analyze quantify Quantify against Calibration Curve analyze->quantify

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.[7][8]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis: Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

  • Quantification: Use a calibration curve of the compound in the same solvent to determine the solubility.

Logical Workflow for Thermodynamic Solubility Assay

G add_excess Add Excess Solid to Solvent equilibrate Equilibrate with Agitation (24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant by HPLC-UV separate->analyze quantify Quantify against Calibration Curve analyze->quantify G prepare_solution Prepare Compound Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_solution->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC prepare_solution->hplc_analysis Control neutralize Neutralize (for Acid/Base Samples) stress_conditions->neutralize neutralize->hplc_analysis peak_purity Assess Peak Purity (PDA) hplc_analysis->peak_purity identify_degradants Identify and Quantify Degradants peak_purity->identify_degradants

References

The Emergence of 5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide to a Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxypyridin-3-amine has emerged as a pivotal structural motif and a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine on a pyridine core, offers a compelling combination of properties for the development of novel therapeutic agents. The strategic placement of these functional groups allows for precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, underscoring its significance in the landscape of modern drug discovery.

Discovery and History: A Tale of a Modern Building Block

The history of this compound is not marked by a singular, dramatic discovery but rather by its gradual emergence as a high-value intermediate in the ever-evolving field of medicinal chemistry. Its rise is intrinsically linked to the broader appreciation of fluorinated and substituted pyridine scaffolds in drug design.

The pyridine ring is a well-established pharmacophore present in numerous natural products and FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] In the mid-20th century, the introduction of fluorine into drug candidates began to be recognized as a powerful strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound impacts on a molecule's biological profile.[3][4]

The confluence of these two areas—pyridine chemistry and fluorine in medicine—set the stage for the development of compounds like this compound. While specific, early publications detailing its initial synthesis are not prominently documented in publicly available literature, its appearance in the catalogs of chemical suppliers and its citation in patents from the early 21st century indicate its growing importance as a readily accessible building block. Pharmaceutical companies and contract research organizations increasingly rely on such specialized intermediates to accelerate the synthesis of complex molecules for screening and lead optimization.[5] The utility of this compound lies in its trifunctional nature, providing multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. One common approach involves the reduction of a corresponding nitro-substituted pyridine.

Illustrative Synthetic Pathway

A representative synthesis starts from a suitable precursor and proceeds through nitration, followed by reduction of the nitro group to the desired amine.

Synthesis_Pathway A Precursor B 5-Fluoro-2-methoxy-3-nitropyridine A->B Nitration C This compound B->C Reduction

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from publicly available synthesis procedures.

Protocol 1: Reduction of 5-Fluoro-2-methoxy-3-nitropyridine

This protocol details the reduction of the nitro-intermediate to the final amine product.

Materials:

  • 5-Fluoro-2-methoxy-3-nitropyridine

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Celite

Procedure:

  • To a reaction vessel, add 5-Fluoro-2-methoxy-3-nitropyridine and ethanol.

  • Carefully add the Pd/C catalyst to the mixture.

  • The reaction mixture is then subjected to hydrogenation.

  • The reaction progress is monitored until completion.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The filter cake is washed with ethanol.

  • The filtrate and washings are combined and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified, typically by column chromatography, to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Yield 89%
Appearance Brown solid
Purity (HPLC) >95%

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
CAS Number 1211541-93-3
Appearance Typically a solid, ranging from off-white to brown
Storage Room temperature, away from light, stored under an inert gas

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features are leveraged to design compounds with improved pharmacological profiles.

Role as a Pharmacophore

The substituted pyridine core of this molecule is a common motif in many therapeutic agents. The fluorine atom can enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability. The methoxy group can influence the molecule's conformation and metabolic pathways. The amine group provides a key handle for further chemical modifications, allowing for the introduction of diverse substituents to explore SAR.

Use in the Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-known feature in many kinase inhibitors. This compound can be used as a starting material to generate libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.

Logical Relationship in Drug Development

The following diagram illustrates the logical flow of how this compound is utilized in a typical drug discovery pipeline.

Drug_Discovery_Workflow A This compound (Building Block) B Chemical Synthesis (Library Generation) A->B C Biological Screening (HTS, Assay Development) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: The role of this compound in a drug discovery workflow.

Conclusion

This compound stands as a testament to the ongoing innovation in synthetic and medicinal chemistry. While its history is more of a quiet emergence than a celebrated discovery, its impact is significant. As a versatile and strategically functionalized building block, it provides researchers and drug development professionals with a powerful tool to construct novel molecular entities with potentially enhanced therapeutic properties. The continued exploration of its applications will undoubtedly contribute to the advancement of new medicines for a wide range of diseases.

References

Potential Research Avenues for 5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methoxypyridin-3-amine is a fluorinated heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine on a pyridine scaffold, offers a versatile platform for the synthesis of novel bioactive molecules. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the amine group serves as a key handle for a variety of chemical transformations. This technical guide explores promising research areas for this compound, focusing on its application in the development of targeted therapies, particularly in oncology and inflammatory diseases.

Core Structure and Physicochemical Properties

This compound possesses a molecular formula of C₆H₇FN₂O and a molecular weight of 142.13 g/mol . The strategic placement of its functional groups imparts specific electronic properties that are advantageous in drug design. The electron-withdrawing fluorine atom can modulate the pKa of the amine and influence the overall electronic distribution of the pyridine ring, potentially improving pharmacokinetic properties of derivative compounds.

PropertyValue
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as DMSO and methanol

Key Research Area: Kinase Inhibitors

The primary and most promising area of research for this compound lies in its use as a scaffold for the development of protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors

Patents have disclosed the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors.[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in myeloproliferative disorders and various inflammatory conditions.[1] Derivatives of this compound can be designed to target the ATP-binding site of JAK enzymes.

Proposed Research Workflow for Developing JAK Inhibitors:

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A This compound B Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Starting Material C Library of Pyridine Derivatives B->C Generates D In vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) C->D Screened in E Cell-based Assays (e.g., STAT phosphorylation) D->E Validated in F SAR Studies E->F Informs G Potency & Selectivity Enhancement F->G Guides H ADME/Tox Profiling G->H Leads to I In vivo Efficacy Studies H->I Identifies Candidate

Caption: Workflow for JAK inhibitor discovery.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. This compound has been identified as a starting material for the synthesis of PI3K-beta inhibitors.[2] The development of isoform-selective PI3K inhibitors is a major goal in cancer therapy to minimize off-target effects.

Other Kinase Targets

The pyridin-3-amine scaffold is present in inhibitors of a wide range of other kinases. Research on analogous structures suggests that derivatives of this compound could be investigated as inhibitors of:

  • Fibroblast Growth Factor Receptors (FGFR) [1]

  • Rearranged during Transfection (RET) Kinase [1]

  • Epidermal Growth Factor Receptor (EGFR) [1]

A study on multi-substituted pyridin-3-amine derivatives demonstrated potent, multi-targeted inhibition of several kinases relevant to non-small cell lung cancer (NSCLC). Although not using the exact title compound, this work provides a strong rationale for exploring derivatives of this compound against a panel of cancer-related kinases.

Table 1: IC₅₀ Values of a Multi-targeted Pyridin-3-amine Derivative (Compound 3m from a related study)[1]

Kinase TargetIC₅₀ (nM)
FGFR11.5 ± 0.2
FGFR22.1 ± 0.3
FGFR33.5 ± 0.4
RET5.8 ± 0.7
EGFR12.3 ± 1.5
EGFR (T790M/L858R)10.1 ± 1.2
DDR28.9 ± 1.1
ALK25.6 ± 3.1

Experimental Protocols

Synthesis of this compound

A representative synthesis is described in patent literature and involves a multi-step process starting from 5-fluoropyridin-2-ol.[1]

Step 1: Nitration of 5-fluoropyridin-2-ol A mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise to a cooled solution of 5-fluoropyridin-2-ol in concentrated sulfuric acid. The reaction mixture is then heated to yield 5-fluoro-3-nitropyridin-2-ol.

Step 2: Methylation of 5-fluoro-3-nitropyridin-2-ol The hydroxyl group is methylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to give 5-fluoro-2-methoxy-3-nitropyridine.

Step 3: Reduction of the Nitro Group The nitro group of 5-fluoro-2-methoxy-3-nitropyridine is reduced to an amine using a standard reducing agent, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions, to afford the final product, this compound.

General Synthetic Pathway:

G A 5-Fluoropyridin-2-ol B 5-Fluoro-3-nitropyridin-2-ol A->B Nitration (H₂SO₄, HNO₃) C 5-Fluoro-2-methoxy-3-nitropyridine B->C Methylation D This compound C->D Reduction

Caption: Synthesis of this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The amine group of this compound can be used to introduce a variety of substituents via coupling reactions. For example, it can be converted to a halide or triflate, which can then undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to generate a library of analogs for structure-activity relationship (SAR) studies.

General Protocol for Suzuki Coupling (Hypothetical for a Halogenated Derivative):

  • To a reaction vessel, add the halogenated 5-fluoro-2-methoxypyridine derivative (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Future Directions and Conclusion

This compound is a valuable and underexplored building block in drug discovery. The existing patent literature strongly suggests its utility in the development of potent and selective kinase inhibitors for the treatment of cancers and inflammatory diseases.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: Utilizing modern synthetic methodologies to create a wide range of derivatives with substitutions at the 3-amino position and potentially at other positions of the pyridine ring.

  • Broad Kinase Profiling: Screening these libraries against a large panel of kinases to identify novel inhibitors and understand their selectivity profiles.

  • Structure-Based Drug Design: Using computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.

  • Exploration of Other Therapeutic Areas: Investigating the potential of derivatives in other disease areas where kinase signaling is implicated, such as neurodegenerative diseases.

References

An In-depth Technical Guide on the Safety and Handling of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

5-Fluoro-2-methoxypyridin-3-amine is a fluorinated aminopyridine derivative used as an intermediate in pharmaceutical and chemical synthesis.[1] The presence of a fluorine atom and a methoxy group on the pyridine ring influences the molecule's electronic properties, reactivity, and potential metabolic stability, making it a valuable building block in drug discovery.[2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource Compound
IUPAC Name This compoundTarget Compound
CAS Number 1211541-93-3Target Compound[3][4]
Molecular Formula C₆H₇FN₂OTarget Compound[3][4]
Molecular Weight 142.13 g/mol Target Compound[4]
Appearance White crystalline powder (inferred)5-Fluoro-2-methoxypyridine[2]
Melting Point 29-31 °C (as a liquid)5-Amino-2-methoxypyridine[5]
Boiling Point 85-90 °C at 1 mmHg5-Amino-2-methoxypyridine[5]
Solubility Slightly soluble in water. Soluble in Chloroform, Methanol.5-Amino-2-methoxypyridine[5]

Hazard Identification and Classification

While no specific GHS classification exists for this compound, related aminopyridines are consistently classified as hazardous.[6][7] They are typically harmful if swallowed and cause significant skin, eye, and respiratory irritation.[6][8] A structurally related compound, 5-amino-2-(trifluoromethyl)pyridine, has been shown to cause severe systemic toxicity, including methemoglobinemia and toxic encephalopathy upon inhalation.[9] Therefore, a high degree of caution is warranted.

Table 2: Inferred GHS Hazard Classification

CategoryClassification
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements (H-Codes) H302: Harmful if swallowed.[6][8] H315: Causes skin irritation.[6][8][10] H319: Causes serious eye irritation.[6][8][10] H335: May cause respiratory irritation.[6][8]
Precautionary Statements (P-Codes) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash hands and exposed skin thoroughly after handling.[7][10] P270: Do not eat, drink or smoke when using this product.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][10] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the reviewed literature. Researchers should develop and validate their own protocols based on established OECD guidelines for testing of chemicals, considering the potential for high toxicity.

Safe Handling and Storage

4.1 Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][10] Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[10]

4.2 Handling Procedures: Avoid all direct contact with the substance. Do not breathe dust or vapors.[11] Minimize dust generation during transfer and weighing operations.[11] Use spark-proof tools and avoid sources of ignition.[11]

4.3 Storage: Store in a tightly sealed, properly labeled container.[8] Keep in a cool, dry, and well-ventilated place away from incompatible materials.[8][12] A recommended storage temperature is between 2-8°C.[5]

4.4 Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[8]

Chemical_Incompatibility cluster_center Chemical Substance cluster_incompatible Incompatible Materials This compound This compound Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Reacts With Strong Bases Strong Bases This compound->Strong Bases Reacts With Acid Anhydrides Acid Anhydrides This compound->Acid Anhydrides Reacts With Acid Chlorides Acid Chlorides This compound->Acid Chlorides Reacts With

Caption: Chemical incompatibility chart for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical for safety. The following diagram outlines the selection process for appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_ppe Required Personal Protective Equipment start Start: Handling Compound assess_risk Assess Risk: - Inhalation of dust/vapor - Skin Contact - Eye Contact start->assess_risk eye_protection Eye/Face Protection: Chemical safety goggles or face shield. (Compliant with EN166 or OSHA 29 CFR 1910.133) assess_risk->eye_protection Mitigate Eye Hazard skin_protection Skin Protection: - Chemical-resistant gloves (e.g., Nitrile) - Lab coat or impervious clothing assess_risk->skin_protection Mitigate Skin Hazard respiratory_protection Respiratory Protection: NIOSH-approved respirator with appropriate cartridge (Required if dust/aerosol is generated or ventilation is inadequate) assess_risk->respiratory_protection Mitigate Inhalation Hazard end_op Proceed with Operation eye_protection->end_op skin_protection->end_op respiratory_protection->end_op

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Table 3: Specific PPE Recommendations

ProtectionSpecificationRationale and Reference
Eye/Face Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and dust, preventing serious eye irritation.[6][11]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact which can cause irritation.[8][11]
Respiratory NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges.Required when working outside a fume hood or if dust/aerosols are generated.[6][11]

First Aid and Emergency Procedures

Immediate action is crucial in the event of accidental exposure. The following procedures are based on guidelines for similar hazardous chemicals.[7][10]

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_to_fresh_air wash_skin Remove contaminated clothing. Wash skin with soap and water for 15 min. skin_contact->wash_skin flush_eyes Rinse eyes cautiously with water for 15 min. Remove contact lenses. eye_contact->flush_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_to_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision workflow for first aid response following an exposure event.

Table 4: First Aid Measures

Exposure RouteProcedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[8][10]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][11]

Accidental Release and Disposal

7.1 Accidental Release: Evacuate personnel to a safe area.[10] Wear full personal protective equipment, including respiratory protection.[10] Avoid dust formation.[11] Sweep up the spilled solid material carefully, place it into a suitable, closed container for disposal.[8] Prevent the substance from entering drains.[11]

7.2 Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed hazardous waste disposal facility. Do not allow it to enter the sewer system or waterways.[6]

References

Methodological & Application

Synthesis of 5-Fluoro-2-methoxypyridin-3-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2-methoxypyridin-3-amine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this valuable intermediate, tailored for researchers, scientists, and drug development professionals. The primary synthetic route described herein is the reduction of the corresponding nitro-precursor, 5-Fluoro-2-Methoxy-3-nitropyridine.

Application Notes

The synthesis of this compound is most commonly achieved through the reduction of 5-Fluoro-2-Methoxy-3-nitropyridine. This transformation is a standard yet crucial step in many synthetic pathways. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, hydrazine).

The protocol detailed below utilizes a catalytic transfer hydrogenation approach with a suitable catalyst and a hydrogen donor, which is a widely applicable and efficient method for this type of transformation. This method is often preferred for its mild reaction conditions and high chemoselectivity, which are important when dealing with multi-functionalized aromatic systems. The resulting amine is a versatile intermediate that can undergo a variety of subsequent reactions, such as diazotization, acylation, and carbon-carbon bond-forming cross-coupling reactions, making it a valuable scaffold in the synthesis of diverse compound libraries.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the reduction of 5-Fluoro-2-Methoxy-3-nitropyridine.

ParameterValueReference
Starting Material 5-Fluoro-2-Methoxy-3-nitropyridineN/A
Product This compoundN/A
Yield 89%[1]
Appearance Brown solid[1]
Mass Spectrometry (LRMS) m/z: 143 (M+1)⁺[1]
¹H NMR (300 MHz, CDCl₃) δ 3.96 (s, 3H), 6.67 (dd, 1H), 7.39 (d, 1H)N/A

Experimental Protocol

This protocol describes the synthesis of this compound from 5-Fluoro-2-Methoxy-3-nitropyridine.

Materials:

  • 5-Fluoro-2-Methoxy-3-nitropyridine

  • Ethanol

  • Palladium on carbon (10% Pd/C) or other suitable catalyst

  • Hydrazine hydrate or a similar hydrogen source

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-Methoxy-3-nitropyridine in ethanol.

  • Catalyst Addition: To this solution, carefully add a catalytic amount of 10% Palladium on carbon.

  • Reduction: Slowly add hydrazine hydrate to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically within 5 hours).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst.[1] Wash the filter cake with ethanol.[1]

  • Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.[1] The resulting residue is the crude this compound.[1]

  • Further Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

  • Characterization: The final product, this compound, is obtained as a brown solid.[1] Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Workflow

Synthesis_Workflow start 5-Fluoro-2-Methoxy-3-nitropyridine (Starting Material) reaction Reduction of Nitro Group (5 hours) start->reaction reagents Catalyst (e.g., Pd/C) Hydrazine Hydrate Ethanol reagents->reaction workup Filtration through Celite Concentration reaction->workup product This compound (Product) workup->product

References

Application Notes and Protocols for 5-Fluoro-2-methoxypyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a valuable fluorinated heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic properties and metabolic stability to molecules, making it a desirable scaffold for the development of novel therapeutic agents. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic profiles. The presence of the amine group at the 3-position provides a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.

While specific blockbuster drugs directly incorporating the this compound moiety are not extensively documented in publicly available literature, its structural analogs, such as 5-bromo-2-methoxypyridin-3-amine, are key intermediates in the synthesis of potent kinase inhibitors.[1] The methodologies and biological insights gained from these analogs are highly transferable and provide a strong rationale for the use of this compound in modern drug discovery. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors targeting the PI3K/mTOR pathway, and detailed experimental protocols.

Application: Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1] this compound serves as a key building block for the synthesis of potent and selective PI3K/mTOR dual inhibitors. The fluorinated pyridine core can be elaborated to interact with the hinge region of the kinase domain, while the amine functionality allows for the introduction of various substituents to optimize potency, selectivity, and physicochemical properties.

A notable example is the synthesis of sulfonamide methoxypyridine derivatives, where the closely related 5-bromo-2-methoxypyridin-3-amine is utilized as a starting material to construct a library of potent PI3K/mTOR inhibitors.[1] The synthetic strategies and structure-activity relationship (SAR) data from these studies provide a clear blueprint for the application of this compound in similar drug discovery efforts.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of representative sulfonamide methoxypyridine derivatives synthesized from a 5-substituted-2-methoxypyridin-3-amine core against various cancer cell lines.[1]

Compound IDModificationMCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
22c Quinoline core with N,N-dimethylsulfonamide130200.2223
11c Benzo[2][3]thieno[3,2-d]pyrimidine core with (2-hydroxyethyl)amino side chain>10000>100002.1104
11d Benzo[2][3]thieno[3,2-d]pyrimidine core with cyclopropylamino side chain680028000.4421
11e Benzo[2][3]thieno[3,2-d]pyrimidine core with (3-methoxypropyl)amino side chain>1000068000.7838

Data extracted from a study on 5-bromo-2-methoxypyridin-3-amine derivatives, demonstrating the potential of this scaffold in generating potent kinase inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate: N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol describes the synthesis of a key sulfonamide intermediate from 5-bromo-2-methoxypyridin-3-amine, which is a common first step in the elaboration of this scaffold. A similar procedure would be applicable to this compound.[1]

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • 2,4-Difluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Water (H₂O)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine in a round-bottom flask, add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, evaporate the solvent under reduced pressure.

  • Add water to the residue and stir for 1 hour to precipitate the product.

  • Filter the precipitate, wash with hexane, and dry to obtain the N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide product.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for a Suzuki coupling reaction to introduce aryl or heteroaryl moieties at the 5-position of the pyridine ring, a crucial step in building molecular diversity. This example uses a boronic ester derivative of the sulfonamide intermediate.[1]

Materials:

  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Aryl or heteroaryl halide (e.g., 6-bromo-4-iodoquinoline)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

Step A: Borylation of the Bromopyridine

  • To a mixture of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1 equivalent), bis(pinacolato)diboron (1.3 equivalents), and potassium acetate (1.5 equivalents) in a round-bottom flask, add anhydrous 1,4-dioxane.

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents) to the mixture.

  • Reflux the reaction mixture under an argon atmosphere for 4 hours.

  • After cooling, evaporate the solvent, dilute the residue with dichloromethane (DCM), and wash with water.

  • Dry the organic layer and purify by column chromatography to yield the boronic ester intermediate.

Step B: Suzuki Coupling

  • In a sealed tube, combine the boronic ester intermediate from Step A (1 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add a mixture of 1,4-dioxane and water as the solvent.

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents) to the mixture.

  • Heat the reaction in the sealed tube at reflux for 4 hours.

  • After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the final coupled product.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 5-Fluoro-2-methoxy- pyridin-3-amine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

General Synthetic Workflow for Kinase Inhibitors

Synthetic_Workflow Start 5-Fluoro-2-methoxy- pyridin-3-amine Intermediate1 Sulfonamide Formation Start->Intermediate1 Intermediate2 Suzuki or Buchwald Coupling Intermediate1->Intermediate2 Library Diverse Kinase Inhibitor Library Intermediate2->Library Screening Biological Screening Library->Screening Lead Lead Compound Optimization Screening->Lead

Caption: General drug discovery workflow using the title compound.

References

Application Notes and Protocols for the Characterization of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical compounds. Its structural features, including the fluorinated pyridine ring, present unique analytical challenges and require specific characterization techniques to ensure identity, purity, and quality. These application notes provide detailed protocols for the comprehensive analysis of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Appearance Solid

Analytical Techniques and Protocols

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the recommended analytical methods and provide standardized protocols for their execution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the presence of fluorine, ¹⁹F NMR, in addition to ¹H and ¹³C NMR, is crucial for complete characterization.

1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To determine the number and environment of protons in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

1.2. ¹³C NMR Spectroscopy Protocol

  • Objective: To identify the number and types of carbon atoms.

  • Instrumentation: 100 MHz (or corresponding frequency for the ¹H NMR) NMR Spectrometer.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 (or more for dilute samples).

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

1.3. ¹⁹F NMR Spectroscopy Protocol

  • Objective: To observe the fluorine environment and its couplings.

  • Instrumentation: NMR Spectrometer equipped with a fluorine probe.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -150 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. An external reference standard (e.g., CFCl₃) can be used.

Quantitative NMR Data Summary (Predicted/Typical)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.5 - 7.7d~3H-6
6.9 - 7.1dd~9, ~3H-4
3.9 - 4.1s--OCH₃
3.5 - 4.5br s--NH₂
¹³C150 - 155d~240-260C-F
140 - 145s-C-OCH₃
130 - 135d~20-30C-NH₂
125 - 130d~5-10C-H (adjacent to F)
115 - 120s-C-H
55 - 60s--OCH₃
¹⁹F-120 to -140m-Ar-F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-10 mg Sample Solvent 0.6 mL Deuterated Solvent Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex NMR_Spec NMR Spectrometer Vortex->NMR_Spec H1_NMR 1H NMR NMR_Spec->H1_NMR C13_NMR 13C NMR NMR_Spec->C13_NMR F19_NMR 19F NMR NMR_Spec->F19_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Structure Elucidation Processing->Analysis MS_Logic Sample_Prep Prepare Dilute Solution Infusion Infuse into Mass Spectrometer Sample_Prep->Infusion Ionization Electrospray Ionization (ESI+) Infusion->Ionization Mass_Analysis High-Resolution Mass Analyzer (TOF or Orbitrap) Ionization->Mass_Analysis Data_Acquisition Acquire Mass Spectrum Mass_Analysis->Data_Acquisition Data_Analysis Determine Accurate Mass of [M+H]+ Data_Acquisition->Data_Analysis Formula_Confirmation Confirm Elemental Composition Data_Analysis->Formula_Confirmation HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Sample_Prep Prepare Sample Solution Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase Separation Chromatographic Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation EA_Process Sample_Weighing Weigh 2-3 mg of Sample Combustion High-Temperature Combustion Sample_Weighing->Combustion Gas_Separation Separation of CO2, H2O, N2 Combustion->Gas_Separation Detection Thermal Conductivity Detector Gas_Separation->Detection Quantification Quantify Elemental Percentages Detection->Quantification Comparison Compare with Theoretical Values Quantification->Comparison

The Role of 5-Substituted-2-methoxypyridin-3-amine Scaffolds in the Development of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-substituted-2-methoxypyridin-3-amine core is a significant pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors for oncology. Its structural rigidity, capacity for hydrogen bonding, and the synthetic versatility of its substitution patterns make it a valuable building block for creating potent and selective therapeutic agents. The strategic placement of substituents on the pyridine ring, such as a halogen at the 5-position, provides a key handle for cross-coupling reactions, enabling the construction of complex molecules that can effectively target the ATP-binding sites of various kinases. This document details the application of a key analog, 5-bromo-2-methoxypyridin-3-amine, in the synthesis of novel dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, highlighting its importance in the development of next-generation cancer therapies.

Application in the Synthesis of PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[3] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[4]

Researchers have successfully utilized 5-bromo-2-methoxypyridin-3-amine as a foundational building block to synthesize a series of potent sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[4] This scaffold serves as "Part A" of the inhibitor, designed to interact with the affinity binding pocket of the kinases.[5]

Key Intermediate Synthesis Workflow

The general workflow for synthesizing these inhibitors involves a multi-step process beginning with the 5-bromo-2-methoxypyridin-3-amine core. This is first converted into a sulfonamide intermediate, which is then transformed into a boronate ester via a Miyaura borylation. This boronate ester is a crucial component for the subsequent Suzuki coupling reaction to construct the final complex molecule.

G cluster_0 Part A Synthesis cluster_1 Part B/C Synthesis cluster_2 Final Coupling 5-bromo-2-methoxypyridin-3-amine 5-bromo-2-methoxypyridin-3-amine Sulfonamide Intermediate (4) Sulfonamide Intermediate (4) 5-bromo-2-methoxypyridin-3-amine->Sulfonamide Intermediate (4) Sulfonylation Boronate Ester (5) Boronate Ester (5) Sulfonamide Intermediate (4)->Boronate Ester (5) Miyaura Borylation PI3K/mTOR Inhibitor (22c) PI3K/mTOR Inhibitor (22c) Boronate Ester (5)->PI3K/mTOR Inhibitor (22c) Suzuki Coupling Quinoline Core (20) Quinoline Core (20) Quinoline Core (20)->PI3K/mTOR Inhibitor (22c)

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

The PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes.[1] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6K and 4E-BP1.[6][7] In many cancers, this pathway is overactive due to mutations in key components or loss of the tumor suppressor PTEN, which counteracts PI3K activity.[1] This sustained signaling promotes uncontrolled cell proliferation and survival.[3]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor PI3K/mTOR Dual Inhibitor (e.g., Compound 22c) Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Quantitative Data: Biological Activity of Synthesized Inhibitors

A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines. Compound 22c , which incorporates a quinoline core, demonstrated particularly potent activity.[5]

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 IC₅₀ (nM)MCF-7 IC₅₀ (nM)
22c 0.222320130

Table 1: In vitro biological activity of the lead compound 22c. Data sourced from a 2023 study on sulfonamide methoxypyridine derivatives.[5]

Experimental Protocols

The following protocols are adapted from the supplementary information of the cited primary literature and provide a general methodology for the key synthetic transformations.[5]

Protocol 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 4)

Materials:

  • 5-bromo-2-methoxypyridin-3-amine (3) (4.04 g, 20 mmol)

  • Anhydrous pyridine (50 mL)

  • 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol)

  • Deionized water

  • Hexane

Procedure:

  • Dissolve 5-bromo-2-methoxypyridin-3-amine (3) in anhydrous pyridine in a round-bottom flask.

  • Add 2,4-difluorobenzenesulfonyl chloride dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Add 100 mL of deionized water to the residue and stir for 1 hour.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with hexane and dry to yield the title compound as a brown-yellow solid.

Protocol 2: Synthesis of 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (Boronate Ester 5)

Materials:

  • N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4) (1.99 g, 5 mmol)

  • Bis(pinacolato)diboron (1.65 g, 6.5 mmol)

  • Potassium acetate (KOAc) (1.23 g, 12.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·DCM) (204 mg, 0.25 mmol)

  • Anhydrous 1,4-dioxane

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • To a reaction flask, add intermediate 4 , bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf)·DCM.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Purge the flask with argon and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and evaporate the solvent.

  • Dilute the residue with DCM and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Hexane:Ethyl Acetate = 3:1) to obtain the boronate ester as an off-white solid.

Protocol 3: General Procedure for Suzuki Coupling (Synthesis of Final Inhibitors, e.g., 22c)

Materials:

  • Boronate Ester (5) (1 equivalent)

  • Appropriate aryl/heteroaryl halide (e.g., Quinoline Core 20 ) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

  • 1,4-dioxane and water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine the boronate ester 5 , the aryl/heteroaryl halide, potassium carbonate, and the palladium catalyst.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final inhibitor.

Conclusion

The 5-substituted-2-methoxypyridin-3-amine scaffold, exemplified by its 5-bromo analog, is a highly effective starting material for the synthesis of complex kinase inhibitors. Its utility in the construction of potent PI3K/mTOR dual inhibitors underscores its importance in medicinal chemistry. The synthetic routes, which prominently feature sulfonamide formation and palladium-catalyzed cross-coupling reactions, are robust and adaptable, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. The resulting compounds show promise in targeting fundamental cancer signaling pathways, providing a strong rationale for their continued development in oncology drug discovery programs.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Fluoro-2-methoxypyridin-3-amine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, with protocols adapted from established chemical literature.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step pathway commencing from a readily available starting material. A common strategy involves the introduction of the required functional groups onto the pyridine ring in a sequential manner. The presented protocol outlines a potential route involving nitration, reduction, and methoxylation steps.

Synthesis_Workflow A Starting Material: 2-Amino-5-fluoropyridine B Step 1: Nitration A->B HNO₃, H₂SO₄ C Intermediate 1: 5-Fluoro-2-nitropyridin-3-amine B->C D Step 2: Diazotization & Hydroxylation C->D NaNO₂, H₂SO₄, H₂O E Intermediate 2: 5-Fluoro-3-nitropyridin-2-ol D->E F Step 3: Methoxylation E->F CH₃I, Base G Intermediate 3: 5-Fluoro-2-methoxy-3-nitropyridine F->G H Step 4: Reduction G->H Catalytic Hydrogenation (e.g., Pd/C, H₂) I Final Product: This compound H->I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-fluoropyridine

While 2-amino-5-fluoropyridine is commercially available, a synthetic route starting from 2-aminopyridine is provided for completeness, adapted from analogous procedures.[1][2] This involves a sequence of nitration, amino group protection, reduction of the nitro group, diazotization for fluorination (Schiemann reaction), and deprotection.[2]

Step 2: Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine

This intermediate can be prepared from a suitable precursor such as 3-chloro-5-fluoro-2-methoxypyridine through nitration.[1][3] An alternative approach is the methoxylation of a pyridone intermediate.[1]

Protocol for Methoxylation:

  • To a suspension of 3-chloro-5-fluoropyridin-2(1H)-one in a suitable solvent like toluene or DMF, add a base such as silver carbonate or potassium carbonate.

  • Add a methylating agent like iodomethane or dimethyl sulfate.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off the solid byproducts and concentrate the filtrate.

  • Purify the crude product by distillation or column chromatography.[1]

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group of 5-Fluoro-2-methoxy-3-nitropyridine. Catalytic hydrogenation is a common and scalable method for this transformation.

Protocol for Reduction:

  • In a suitable reaction vessel, dissolve 5-Fluoro-2-methoxy-3-nitropyridine in a solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a Parr apparatus) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, filter the reaction mixture through Celite to remove the catalyst.[4]

  • Wash the filter cake with ethanol.[4]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by crystallization or column chromatography if necessary. An 89% yield has been reported for this step.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Stoichiometry for the Reduction Step

ReagentMolecular Weight ( g/mol )Molar Ratio (relative to starting material)
5-Fluoro-2-methoxy-3-nitropyridine172.111.0 eq
Palladium on Carbon (10%)-Catalytic
Hydrogen Gas2.02Excess
Ethanol46.07Solvent

Table 2: Expected Yields and Product Specifications

ProductMolecular Weight ( g/mol )Theoretical YieldReported YieldPhysical Appearance
This compound142.14-89%[4]Brown solid[4]

Alternative Synthetic Approaches

An alternative scalable synthesis of a related compound, methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, has been described starting from 5-bromo-2-methoxypyridine.[5] This route involves a lithium-bromine exchange, addition to an aldehyde, regioselective nitration, and Pd-catalyzed alkoxycarbonylation.[5] While the specific target is different, the methodologies for manipulating substituted pyridines are relevant for process development.

Furthermore, a Buchwald-Hartwig amination approach has been used to synthesize aminated pyridines.[3] For instance, 5-fluoro-3-methoxypyridin-2-amine can be synthesized from 2-chloro-5-fluoro-3-methoxypyridine using a palladium catalyst, a phosphine ligand (like BINAP), and a base (such as sodium tert-butoxide) with benzophenone imine as an ammonia surrogate, followed by hydrolysis.[6] This highlights the utility of cross-coupling reactions in constructing such molecules.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Reagent-Specific Hazards:

    • Nitrating agents (Nitric acid, Sulfuric acid): Highly corrosive. Handle with extreme care.

    • Methylating agents (Iodomethane, Dimethyl sulfate): Toxic and potential carcinogens.

    • Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle as a slurry.

    • Hydrogen Gas: Highly flammable. Use in an appropriately rated area with proper grounding.

  • Reaction Conditions: Reactions under pressure (e.g., hydrogenation) should be conducted behind a blast shield. Exothermic reactions, such as nitration, require careful temperature control.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression of the primary synthetic route described.

Logical_Flow Start Start with a functionalized pyridine Step1 Introduce Nitro Group (Nitration) Start->Step1 Step2 Introduce Methoxy Group (Methoxylation) Step1->Step2 Step3 Form Amino Group (Reduction of Nitro Group) Step2->Step3 Product Final Product: This compound Step3->Product

Caption: Logical flow of the synthetic process.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-Fluoro-2-methoxypyridin-3-amine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing the synthesis of key intermediates is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of 5-Fluoro-2-methoxypyridin-3-amine, aiming to improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. The primary areas to investigate are:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal temperature, insufficient reaction time, or inefficient mixing.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification. Common side reactions include over-nitration or the formation of isomeric products.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, poison catalysts, or lead to the formation of byproducts.

  • Suboptimal Reagent Stoichiometry: The molar ratios of reactants and reagents are crucial for driving the reaction to completion and minimizing side products.

  • Purification Losses: Significant amounts of the desired product may be lost during extraction, crystallization, or chromatographic purification.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts. In the synthesis of substituted pyridines, common byproducts can include:

  • Isomers: Depending on the synthetic route, isomers with functional groups at different positions on the pyridine ring can be formed.

  • Over-halogenated or Over-nitrated Products: In steps involving halogenation or nitration, it's possible to introduce more than one functional group.

  • Hydrolysis Products: If water is present in the reaction mixture, sensitive functional groups may hydrolyze.

To minimize byproduct formation, consider the following:

  • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions that may be favored at higher temperatures.

  • Controlled Reagent Addition: Add reactive reagents, such as nitrating or halogenating agents, slowly and in a controlled manner to prevent localized high concentrations.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the best practices for purifying this compound to achieve high purity?

Effective purification is essential for obtaining a high-purity product. The following methods are commonly employed:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a solvent system like cyclohexane/ethyl acetate may be effective.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Extraction: A standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. Ensure the correct pH is used during extraction to maximize the recovery of the amine product in the organic phase.

Experimental Protocols

A common synthetic approach to amino-fluoro-methoxy-pyridines involves a multi-step sequence. Below is a generalized protocol based on analogous syntheses.

A Multi-Step Synthesis Pathway

A plausible synthetic route starting from 2-aminopyridine involves several key transformations: nitration, amino group protection, reduction of the nitro group, diazotization for fluorination (Schiemann reaction), and finally methoxylation.[2][3]

Protocol: Synthesis of 2-Amino-5-fluoropyridine (Intermediate)

This protocol is adapted from a known synthesis of 2-amino-5-fluoropyridine.[3]

  • Nitration: 2-Aminopyridine is treated with a nitrating agent (e.g., nitric acid/sulfuric acid) to introduce a nitro group, typically at the 5-position.

  • Amino Group Protection: The amino group is protected, for example, by acetylation with acetic anhydride.

  • Reduction of Nitro Group: The nitro group is reduced to an amino group.

  • Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group is converted to a diazonium salt and then subjected to a Schiemann reaction to introduce the fluorine atom.

  • Hydrolysis of Acetyl Group: The protecting group on the initial amino group is removed by hydrolysis.

Yield Improvement Data

Optimizing reaction conditions is key to maximizing yield. The following table summarizes reported yields for similar synthetic transformations.

Reaction StepReagents/ConditionsReported YieldReference
Buchwald-Hartwig Amination2-Chloro-5-fluoro-3-methoxypyridine, Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80°C70%[1]
Hydrogenation(Starting material not specified), Catalyst (e.g., Pd/C), Ethanol89%[4]
Diazotization/Fluorination2-methoxy-5-aminopyridine, Acid, Nitrite, Fluorinating agent>50%[5]
Nitration (of 2-aminopyridine)Nitrating agent, 45°C, 2h41%[3]
Amino AcetylationAcetic anhydride, Reflux, 1h96.3%[3]
Nitro Reduction(e.g., Fe/HCl), Reflux, 1h90%[3]
Diazotization-5 to 0°C, 2h81.4%[3]
Schiemann Reaction & Hydrolysis130°C, 0.5h (Schiemann); Reflux, 2.5h (Hydrolysis)51.6% (total)[3]

Visualizing the Workflow

To better understand the sequence of operations, a logical workflow diagram is provided below.

cluster_synthesis Synthesis Workflow Start Start with Precursor Reaction Perform Chemical Transformation (e.g., Nitration, Halogenation) Start->Reaction Add Reagents Workup Aqueous Workup (Extraction, Washes) Reaction->Workup Quench Reaction Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (TLC, NMR, MS) Purification->Analysis Isolate Fractions End Pure Product Analysis->End Confirm Structure

Caption: A generalized workflow for a single synthetic step in the preparation of this compound.

This guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For specific issues not covered here, consulting detailed literature on related pyridine syntheses is recommended.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Fluoro-2-methoxypyridin-3-amine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: I am observing a low yield in the nitration of the pyridine starting material. What are the likely causes and solutions?

A1: Low yields in the nitration of pyridine derivatives are a common issue due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.

Potential Causes:

  • Insufficiently harsh reaction conditions: Pyridine nitration often requires more forcing conditions than benzene nitration.

  • Protonation of the pyridine nitrogen: The acidic conditions of the reaction can protonate the nitrogen atom, further deactivating the ring.

  • Side reactions: Over-nitration or oxidation of the starting material can occur.

Troubleshooting Suggestions:

ParameterRecommendation
Nitrating Agent Use a stronger nitrating agent, such as fuming nitric acid in the presence of concentrated sulfuric acid.
Temperature Carefully increase the reaction temperature, monitoring for decomposition.
Reaction Time Optimize the reaction time; prolonged exposure to harsh conditions can lead to degradation.
Starting Material Ensure the starting pyridine derivative is pure and dry.

Q2: During the chlorination step, I am getting a mixture of chlorinated products. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the halogenation of substituted pyridines can be challenging. The position of the existing substituents directs the incoming chloro group, but mixtures are still possible.

Potential Causes:

  • Reaction conditions favoring radical mechanisms: High temperatures or UV light can initiate radical chlorination, which is less selective.

  • Multiple activated positions: The electronic effects of the substituents may activate more than one position on the pyridine ring.

Troubleshooting Suggestions:

ParameterRecommendation
Chlorinating Agent Use a milder and more selective chlorinating agent, such as N-chlorosuccinimide (NCS).
Temperature Maintain a lower reaction temperature to favor ionic mechanisms over radical pathways.
Solvent The choice of solvent can influence selectivity; consider aprotic solvents like DMF or acetonitrile.

Q3: The diazotization of the aminopyridine intermediate is proceeding with low efficiency and the formation of dark-colored impurities. What is happening and how can I fix it?

A3: Diazonium salts of pyridines can be unstable, leading to decomposition and the formation of phenolic byproducts, which often appear as colored impurities.

Potential Causes:

  • Decomposition of the diazonium salt: Pyridyldiazonium salts are often less stable than their aniline counterparts, especially at elevated temperatures.

  • Reaction with water: The diazonium salt can react with water to form a hydroxypyridine byproduct.

  • Incomplete diazotization: Insufficient nitrous acid or improper temperature control can lead to unreacted starting material.

Troubleshooting Suggestions:

ParameterRecommendation
Temperature Strictly maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite.
Acid Concentration Use a sufficient excess of a non-nucleophilic acid (e.g., HBF₄ for a subsequent Schiemann reaction) to ensure complete diazotization and stabilize the diazonium salt.
Purity of Amine Ensure the starting aminopyridine is free of impurities that could interfere with the reaction.

Q4: In the final Buchwald-Hartwig amination step to introduce the 3-amino group, I am observing significant amounts of hydrodehalogenation and low conversion. What are the key factors to optimize?

A4: The Buchwald-Hartwig amination is a powerful tool, but its success with electron-rich heterocyclic halides can be sensitive to several factors.

Potential Causes:

  • Catalyst deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

  • Suboptimal ligand choice: The ligand plays a crucial role in the catalytic cycle, and an inappropriate ligand can lead to poor results.

  • Base strength and solubility: The choice of base is critical for efficient catalysis.

  • Hydrodehalogenation: This is a common side reaction where the halide is replaced by a hydrogen atom.

Troubleshooting Suggestions:

ParameterRecommendation
Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for this specific substrate.
Base Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Solvent Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.
Temperature Optimize the reaction temperature; it should be high enough for efficient reaction but not so high as to promote catalyst decomposition.
Amine Source Use a suitable ammonia surrogate if direct amination is problematic, followed by deprotection.

Summary of Potential Side Reactions and Yields

The following table summarizes potential side reactions at each key stage of a plausible synthetic route and provides typical yield ranges based on analogous reactions in the literature.

Reaction StepStarting MaterialReagentsDesired ProductCommon Side Reactions/ByproductsTypical Yield Range (%)
Nitration 2-methoxypyridineHNO₃, H₂SO₄2-methoxy-5-nitropyridineOver-nitration products, oxidation byproducts60-80
Reduction 2-methoxy-5-nitropyridineH₂, Pd/C5-amino-2-methoxypyridineIncomplete reduction, hydrogenolysis of the methoxy group85-95
Halogenation 5-amino-2-methoxypyridineNCS3-chloro-5-amino-2-methoxypyridineDichlorinated products, other regioisomers70-85
Diazotization/ Fluorination 3-chloro-5-amino-2-methoxypyridineNaNO₂, HBF₄3-chloro-5-fluoro-2-methoxypyridine3-chloro-5-hydroxy-2-methoxypyridine50-70
Amination 3-chloro-5-fluoro-2-methoxypyridineAmine source, Pd catalyst, ligand, baseThis compoundHydrodehalogenated starting material, diarylated amine70-90

Detailed Experimental Protocol (Representative Synthesis)

This protocol describes a plausible multi-step synthesis of this compound based on common organic chemistry transformations for pyridine derivatives.

Step 1: Nitration of 2-methoxypyridine to 2-methoxy-5-nitropyridine

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add 2-methoxypyridine (10 g, 0.092 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (25 mL) dropwise, keeping the temperature between 0 and 5 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture carefully onto crushed ice (200 g).

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until pH 7-8.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 2-methoxy-5-nitropyridine.

Step 2: Reduction of 2-methoxy-5-nitropyridine to 5-amino-2-methoxypyridine

  • In a hydrogenation vessel, dissolve 2-methoxy-5-nitropyridine (10 g, 0.065 mol) in ethanol (100 mL).

  • Add 10% Palladium on carbon (1 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 5-amino-2-methoxypyridine.

Step 3: Chlorination of 5-amino-2-methoxypyridine to 3-chloro-5-amino-2-methoxypyridine

  • Dissolve 5-amino-2-methoxypyridine (5 g, 0.04 mol) in N,N-dimethylformamide (DMF, 50 mL).

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (5.3 g, 0.04 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-chloro-5-amino-2-methoxypyridine.

Step 4: Diazotization and Fluorination to 3-chloro-5-fluoro-2-methoxypyridine

  • To a solution of 3-chloro-5-amino-2-methoxypyridine (5 g, 0.031 mol) in 48% aqueous tetrafluoroboric acid (20 mL), add a solution of sodium nitrite (2.3 g, 0.034 mol) in water (5 mL) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Collect the precipitated diazonium salt by filtration and wash with cold diethyl ether.

  • Gently heat the diazonium salt in an oil bath at 110-120 °C until nitrogen evolution ceases.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 3-chloro-5-fluoro-2-methoxypyridine.

Step 5: Buchwald-Hartwig Amination to this compound

  • To a dry Schlenk tube, add 3-chloro-5-fluoro-2-methoxypyridine (2 g, 0.012 mol), a suitable ammonia surrogate (e.g., benzophenone imine, 2.6 g, 0.014 mol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 110 mg, 0.12 mmol), a suitable phosphine ligand (e.g., Xantphos, 208 mg, 0.36 mmol), and sodium tert-butoxide (1.7 g, 0.018 mol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (20 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and dissolve the residue in tetrahydrofuran (THF, 20 mL).

  • Add 2 M hydrochloric acid (10 mL) and stir for 1 hour to deprotect the amine.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Visualizations

G cluster_0 Plausible Synthetic Pathway 2-methoxypyridine 2-methoxypyridine 2-methoxy-5-nitropyridine 2-methoxy-5-nitropyridine 2-methoxypyridine->2-methoxy-5-nitropyridine Nitration (HNO3, H2SO4) 5-amino-2-methoxypyridine 5-amino-2-methoxypyridine 2-methoxy-5-nitropyridine->5-amino-2-methoxypyridine Reduction (H2, Pd/C) 3-chloro-5-amino-2-methoxypyridine 3-chloro-5-amino-2-methoxypyridine 5-amino-2-methoxypyridine->3-chloro-5-amino-2-methoxypyridine Chlorination (NCS) 3-chloro-5-fluoro-2-methoxypyridine 3-chloro-5-fluoro-2-methoxypyridine 3-chloro-5-amino-2-methoxypyridine->3-chloro-5-fluoro-2-methoxypyridine Diazotization/ Fluorination (NaNO2, HBF4) This compound This compound 3-chloro-5-fluoro-2-methoxypyridine->this compound Amination (Buchwald-Hartwig)

Caption: Plausible synthetic pathway for this compound.

G cluster_1 Troubleshooting Workflow for Low Yield Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Check Purity of Starting Materials->Optimize Reaction Conditions Pure Purify Starting Materials Purify Starting Materials Check Purity of Starting Materials->Purify Starting Materials Impure Adjust Temperature/Time/Concentration Adjust Temperature/Time/Concentration Optimize Reaction Conditions->Adjust Temperature/Time/Concentration Analyze for Side Products Analyze for Side Products Identify and Mitigate Side Reactions Identify and Mitigate Side Reactions Analyze for Side Products->Identify and Mitigate Side Reactions Purify Starting Materials->Optimize Reaction Conditions Adjust Temperature/Time/Concentration->Analyze for Side Products Improved Yield Improved Yield Identify and Mitigate Side Reactions->Improved Yield

Caption: Troubleshooting workflow for addressing low reaction yields.

G cluster_2 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Aryl-Pd(II)(X)L2 Oxidative Adduct Pd(0)L2->Aryl-Pd(II)(X)L2 Oxidative Addition (Ar-X) Aryl-Pd(II)(NHR)L2 Amine Complex Aryl-Pd(II)(X)L2->Aryl-Pd(II)(NHR)L2 Amine Coordination Aryl-Pd(II)(NR)L Amido Complex Aryl-Pd(II)(NHR)L2->Aryl-Pd(II)(NR)L Deprotonation (Base) Aryl-Pd(II)(NR)L->Pd(0)L2 Reductive Elimination Aryl-NHR Product Aryl-Pd(II)(NR)L->Aryl-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 5-Fluoro-2-methoxypyridin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might contribute to solubility issues?

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening?

This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. This leads to the rapid formation of a precipitate. The initial solution in DMSO represents kinetic solubility, which is often higher than the thermodynamic solubility in the final aqueous buffer.

Q3: What are the initial steps I should take to improve the solubility of this compound in my aqueous buffer?

The initial approach should focus on optimizing the solvent environment. This can include:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.

  • pH Adjustment: As this compound has a basic amine group, its solubility is expected to be pH-dependent. Lowering the pH of the buffer will protonate the pyridine nitrogen and the exocyclic amine, leading to a more soluble salt form.

  • Temperature Control: Gently warming the solution (if the compound's stability permits) can temporarily increase solubility. However, be aware that the compound may precipitate out upon cooling.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Table 1: Troubleshooting Common Solubility Issues
IssuePotential CauseRecommended Solution(s)
Precipitation upon dilution of DMSO stock The compound's solubility limit in the aqueous buffer is exceeded.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your assay (typically ≤1%). 3. Perform a stepwise dilution, gradually introducing the aqueous buffer to the stock solution. 4. Vigorously vortex the solution during the addition of the stock to the buffer.
Cloudiness or precipitation over time The compound is kinetically trapped in a supersaturated state and is slowly crashing out to reach its lower thermodynamic solubility.1. Prepare fresh working solutions immediately before use. 2. Filter the solution through a 0.22 µm syringe filter before use to remove any microscopic precipitates. 3. Consider using solubilizing excipients like cyclodextrins.
Inconsistent results between experiments Variability in solution preparation, temperature, or buffer pH.1. Standardize the entire solution preparation protocol. 2. Ensure the pH of the buffer is consistent for every experiment. 3. Control the temperature at which solutions are prepared and used.
Compound will not dissolve in the initial organic solvent (e.g., DMSO) The concentration is too high for the chosen solvent.1. Try a lower concentration. 2. Gently warm the solution and/or use sonication to aid dissolution. 3. Test alternative organic solvents such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAC).

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound, which is crucial for early-stage drug discovery and high-throughput screening.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL of Phosphate Buffered Saline, PBS). This will result in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a predetermined time (e.g., 2 hours).

  • Analysis: Analyze the plate for precipitation using a nephelometer (which measures light scattering) or by visual inspection under a microscope. The highest concentration that does not show precipitation is considered the kinetic solubility.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This shake-flask method is used to determine the thermodynamic solubility, which is a more accurate measure of a compound's solubility at equilibrium.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

The following diagrams illustrate key workflows and concepts for addressing solubility issues.

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Precipitation Observed concentration Reduce Concentration start->concentration cosolvent Increase Co-solvent % start->cosolvent ph Adjust pH (Lower for Basic Compounds) start->ph excipient Add Solubilizing Excipient (e.g., Cyclodextrin) concentration->excipient If still precipitating soluble Compound Soluble concentration->soluble cosolvent->excipient If still precipitating cosolvent->soluble ph->excipient If still precipitating ph->soluble excipient->soluble insoluble Still Insoluble excipient->insoluble

Caption: A decision tree for troubleshooting precipitation issues.

G cluster_protocol Solubility Determination Workflow stock Prepare High Concentration Stock in DMSO kinetic Kinetic Solubility Assay (Nephelometry/Visual) stock->kinetic thermodynamic Thermodynamic Solubility Assay (Shake-Flask, HPLC/LC-MS) stock->thermodynamic data Analyze Solubility Data kinetic->data thermodynamic->data

Caption: Experimental workflow for determining solubility.

While specific signaling pathway information for this compound is not available, related methoxypyridine derivatives have been investigated as inhibitors of the PI3K/mTOR pathway.[1] The following diagram illustrates a simplified representation of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Compound This compound (Potential Inhibitor) Compound->PI3K Compound->mTORC1

Caption: Potential inhibitory action on the PI3K/mTOR signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Fluoro-2-methoxypyridin-3-amine. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 5-Fluoro-2-methoxy-3-nitropyridine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may have lost activity due to improper storage or handling. Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Poor Mass Transfer: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen.Use Fresh Catalyst: Ensure the Pd/C is from a fresh batch and has been stored under an inert atmosphere. Purify Starting Materials: Purify the 5-Fluoro-2-methoxy-3-nitropyridine and ensure the solvent is of high purity. Increase Hydrogen Pressure: While a hydrogen balloon is often sufficient, for stubborn reactions, consider using a Parr shaker or a similar hydrogenation apparatus to increase hydrogen pressure. Improve Agitation: Use a larger stir bar and ensure vigorous stirring to keep the catalyst suspended.
Formation of Side Products (e.g., Dehalogenation) Over-reduction: Prolonged reaction times or harsh conditions (high temperature/pressure) can lead to the removal of the fluorine atom. Incorrect Catalyst Choice: Some catalysts may be more prone to causing dehalogenation.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it once the starting material is consumed. Milder Conditions: If dehalogenation is observed, try reducing the temperature and/or hydrogen pressure. Catalyst Screening: While Pd/C is common, consider screening other catalysts like Platinum on carbon (Pt/C) which may offer different selectivity.
Product is Contaminated with Starting Material Incomplete Reaction: The reaction was not allowed to proceed to completion. Insufficient Catalyst Loading: The amount of catalyst used may be too low.Extend Reaction Time: Continue monitoring the reaction until all the nitro compound is consumed. Increase Catalyst Amount: A typical loading for Pd/C is 5-10 mol%, but this may need to be optimized.
Difficulty in Isolating the Product Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup. Emulsion Formation during Extraction: The presence of fine catalyst particles can lead to emulsions during aqueous workup.Solvent Selection: Choose a solvent in which the product has lower solubility at colder temperatures to facilitate precipitation or crystallization. Thorough Filtration: Ensure all catalyst is removed by filtering through a pad of Celite®. Washing the filter cake with a suitable solvent is crucial to recover all the product. To prevent ignition of the catalyst, ensure the Celite® pad remains wet with solvent during and after filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and efficient method is the catalytic hydrogenation of 5-Fluoro-2-methoxy-3-nitropyridine. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere and offers high yields.[1]

Q2: What solvent should I use for the hydrogenation reaction?

A2: Protic solvents are generally preferred for catalytic hydrogenations with Pd/C. Ethanol is a good starting point as it is effective and has a lower ignition risk than methanol.[2] Acetic acid has also been shown to be an excellent solvent for the hydrogenation of pyridines, sometimes allowing for lower catalyst loadings.[3] The choice of solvent can significantly impact the reaction rate and should be selected based on the solubility of the starting material.[4][5]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Several factors can be adjusted to increase the reaction rate. First, ensure your catalyst is active. Using a fresh batch of Pd/C is recommended. Increasing the hydrogen pressure, for instance by using a hydrogenation apparatus instead of a balloon, can significantly speed up the reaction. Elevating the reaction temperature can also increase the rate, but this should be done cautiously to avoid potential side reactions like dehalogenation. Finally, ensure efficient stirring to maximize the contact between the reactants and the catalyst.

Q4: I am concerned about the safety of using hydrogen gas. What are the key safety precautions?

A4: Working with hydrogen requires strict safety measures. Always work in a well-ventilated fume hood. Before introducing hydrogen, ensure the reaction flask is purged of air by flushing with an inert gas like nitrogen or argon to avoid creating an explosive mixture. When filtering the catalyst after the reaction, it is crucial to keep the catalyst wet with solvent on the filter paper (e.g., Celite®) as dry Pd/C can be pyrophoric and ignite upon contact with air.

Q5: How can I purify the final product, this compound?

A5: After the reaction is complete and the catalyst has been filtered off, the crude product is typically obtained by removing the solvent under reduced pressure. Purification can then be achieved by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a literature procedure that reports a high yield for this transformation.[1]

Materials:

  • 5-Fluoro-2-methoxy-3-nitropyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Celite®

  • Hydrogen gas

Procedure:

  • To a solution of 5-fluoro-2-methoxy-3-nitropyridine (1.0 eq) in ethanol (15 mL per 0.3 g of starting material), 10% Palladium on carbon (0.300 g) is added.

  • The reaction mixture is stirred at ambient temperature under a hydrogen atmosphere (a hydrogen-filled balloon is typically sufficient for small-scale reactions).

  • The reaction progress is monitored by TLC or LC-MS.

  • After 5 hours, or upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.[1]

  • The filter cake is washed with ethanol.

  • The filtrate and washings are combined and concentrated under reduced pressure to afford this compound as a brown solid (reported yield of 89%).[1]

Data Presentation

Parameter Typical Range Considerations for Optimization
Catalyst Loading (mol%) 5 - 10%Higher loading may increase reaction rate but also cost. Lower loading may lead to incomplete reaction.
Solvent Ethanol, Methanol, Ethyl Acetate, Acetic AcidProtic solvents are generally effective. Solvent choice affects solubility and can influence reaction rate.
Temperature (°C) 20 - 80°CHigher temperatures increase reaction rate but may also promote side reactions like dehalogenation.
Hydrogen Pressure (psi) 15 (balloon) - 100+Higher pressure generally increases reaction rate, especially for less reactive substrates.
Reaction Time (h) 1 - 24 hShould be monitored to ensure complete conversion without promoting side reactions.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start dissolve Dissolve 5-Fluoro-2-methoxy- 3-nitropyridine in Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Stir under Hydrogen Atmosphere add_catalyst->hydrogenation monitor Monitor Reaction (TLC/LC-MS) hydrogenation->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Crystallization/Chromatography) concentrate->purify end_product 5-Fluoro-2-methoxy- pyridin-3-amine purify->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield Observed check_catalyst Check Catalyst Activity (Use Fresh Catalyst) low_yield->check_catalyst check_sm Verify Starting Material Purity low_yield->check_sm check_conditions Review Reaction Conditions low_yield->check_conditions check_workup Evaluate Workup Procedure low_yield->check_workup increase_h2 Increase H2 Pressure check_conditions->increase_h2 increase_temp Increase Temperature (cautiously) check_conditions->increase_temp optimize_stirring Optimize Stirring check_conditions->optimize_stirring check_filtration Ensure Complete Product Recovery from Filter Cake check_workup->check_filtration check_extraction Optimize Extraction Solvent/Technique check_workup->check_extraction

Caption: A logical diagram for troubleshooting low reaction yields.

References

Identification of impurities in 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyridin-3-amine. The information is designed to help identify and resolve common impurities encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Based on likely synthetic routes, the most common impurities can be categorized as starting materials, intermediates, byproducts, and reagent residues.

  • Starting Materials:

    • 3-Amino-5-fluoropyridine

    • 2-Chloro-5-fluoropyridin-3-amine

  • Intermediates:

    • N-(5-Fluoro-2-methoxypyridin-3-yl)acetamide (if an acetylation protection strategy is used)

  • Byproducts:

    • Isomeric Amines: Positional isomers of the final product.

    • Hydrolysis Products: 5-Fluoro-2-hydroxypyridin-3-amine, resulting from the hydrolysis of the methoxy group.

    • Over-aminated Products: Byproducts from undesired secondary reactions.

    • Dehalogenated Species: 2-Methoxypyridin-3-amine, resulting from the loss of the fluorine atom.

  • Reagent Residues:

    • Palladium Catalyst: Residual palladium from Buchwald-Hartwig amination.

    • Phosphine Ligands: Residual ligands used in the coupling reaction.

    • Inorganic Salts: Formed during the reaction and workup.

Q2: How can I detect these impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with additives like formic acid or ammonium formate) is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any impurities present at sufficient concentration. Both ¹H and ¹³C NMR are valuable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q3: What are the typical acceptance criteria for the purity of this compound?

A3: Purity requirements vary depending on the intended application. For early-stage research, a purity of >95% is often acceptable. However, for use in drug development and manufacturing, a purity of >99.0% with individual impurities below 0.1% is typically required.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor peak shape or resolution.

Potential Cause Recommended Solution
Inappropriate mobile phase pH The amine group is basic. Adjust the mobile phase pH with an acidic modifier like formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form.
Column overload Reduce the injection volume or the sample concentration.
Secondary interactions with the stationary phase Use a column with end-capping or a different stationary phase (e.g., a "polar-embedded" C18). Adding a small amount of a competing base to the mobile phase can also help.
Incompatible injection solvent Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue: Ghost peaks or carryover.

Potential Cause Recommended Solution
Contaminated mobile phase or system Flush the system with a strong solvent. Prepare fresh mobile phase.
Sample carryover from the injector Optimize the needle wash procedure. Use a stronger wash solvent.
Late eluting compounds from a previous injection Increase the gradient time or add a high-organic wash step at the end of the gradient.
Potential Impurity Identification

Below is a table summarizing potential impurities, their likely origin, and key analytical signatures.

Impurity Name Structure Potential Origin Expected Analytical Signature
3-Amino-5-fluoropyridine C₅H₅FN₂Unreacted starting materialLower retention time in RP-HPLC; Distinct mass in MS
2-Chloro-5-fluoropyridin-3-amine C₅H₄ClFN₂Unreacted starting materialDifferent retention time in HPLC; Isotopic pattern of chlorine in MS
5-Fluoro-2-hydroxypyridin-3-amine C₅H₅FN₂OHydrolysis of the methoxy groupMore polar, earlier elution in RP-HPLC; Different mass in MS
2-Methoxypyridin-3-amine C₆H₈N₂ODehalogenation byproductSimilar retention to the main peak; Different mass in MS

Experimental Protocols

General HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound and its impurities. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

General GC-MS Method for Volatile Impurities

This method is suitable for the detection of volatile starting materials and byproducts.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Impurity Analysis synthesis Synthesis of 5-Fluoro-2- methoxypyridin-3-amine workup Aqueous Workup & Extraction synthesis->workup purification Crystallization or Chromatography workup->purification hplc HPLC-UV/MS purification->hplc Purity & Non-volatile Impurities gcms GC-MS purification->gcms Volatile Impurities nmr NMR purification->nmr Structural Confirmation & Major Impurities

Caption: General experimental workflow for synthesis and impurity analysis.

logical_relationship cluster_impurities Potential Impurities starting_materials Starting Materials (e.g., 3-Amino-5-fluoropyridine) main_compound This compound starting_materials->main_compound Incomplete Reaction intermediates Intermediates intermediates->main_compound Incomplete Reaction byproducts Byproducts (e.g., Hydrolysis, Isomers) byproducts->main_compound Side Reactions reagents Reagents & Catalysts reagents->main_compound Residual

Technical Support Center: Purification of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Fluoro-2-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can originate from starting materials, reagents, and byproducts of the synthesis. Depending on the synthetic route, potential impurities may include:

  • Unreacted starting materials (e.g., 2-chloro-5-fluoro-3-nitropyridine, sodium methoxide).

  • Partially reacted intermediates.

  • Isomers of the target compound.

  • Byproducts from side reactions, such as hydrolysis or demethylation of the methoxy group.

Q2: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the scale of the purification.

  • Column Chromatography: Effective for removing a wide range of impurities with different polarities.

  • Recrystallization: Suitable for removing small amounts of impurities when a suitable solvent is found.

Q3: The purity of my compound does not improve after column chromatography. What could be the issue?

Several factors could contribute to this issue:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution of the product and impurities.

  • Column Overloading: Exceeding the capacity of the silica gel can lead to poor separation.

  • Compound Instability: The compound may be degrading on the silica gel.

  • Presence of an Azeotrope: An impurity might form an azeotrope with the solvent, making separation difficult.

Q4: I am experiencing significant product loss during recrystallization. What are the possible reasons?

  • High Solubility in Cold Solvent: The chosen solvent may not be ideal, leading to a significant amount of the product remaining in the mother liquor even at low temperatures.

  • Use of Excessive Solvent: Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePotential CauseSuggested Solution
Poor Separation Incorrect solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Channeling in the silica gel.Ensure proper packing of the column to avoid cracks and channels in the stationary phase.
Product Degradation Compound is sensitive to the acidity of silica gel.Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.
Streaking on TLC/Column Compound is too polar or interacting strongly with silica.Add a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent to improve the peak shape and elution.
Recrystallization Troubleshooting
IssuePotential CauseSuggested Solution
No Crystals Form Solution is not supersaturated.Reduce the volume of the solvent by evaporation. Ensure the initial dissolution was performed at the solvent's boiling point to maximize solubility.
The wrong solvent was chosen.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Perform small-scale solvent screening to identify the optimal solvent or solvent pair.
Oily Product Forms The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Impurities are preventing crystallization.Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Low Recovery The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used to wash the crystals.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Product check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Purified Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column_chromatography Column Chromatography purification_method->column_chromatography recrystallization Recrystallization purification_method->recrystallization column_chromatography->check_purity troubleshoot_column Troubleshoot Column Chromatography column_chromatography->troubleshoot_column If issues arise recrystallization->check_purity troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization If issues arise troubleshoot_column->column_chromatography troubleshoot_recrystallization->recrystallization

Caption: A logical workflow for troubleshooting the purification of this compound.

Experimental_Workflow crude_product Crude Product dissolution Dissolution in Minimal Solvent crude_product->dissolution loading Loading onto Silica Gel Column dissolution->loading elution Elution with Solvent Gradient loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: A general experimental workflow for purification by column chromatography.

Improving the stability of 5-Fluoro-2-methoxypyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 5-Fluoro-2-methoxypyridin-3-amine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound solution. What are the potential causes and how can I mitigate this?

A1: Rapid degradation of this compound in solution is often attributed to several factors, including pH, exposure to light, presence of oxidizing agents, and elevated temperatures. The pyridine ring and the aromatic amine functionality are susceptible to chemical modifications under certain conditions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate pH The stability of aminopyridines can be highly pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis.[1] It is recommended to maintain the solution pH in the neutral to slightly acidic range (pH 4-7) using a suitable buffer system.
Photodegradation Aromatic amines and pyridine derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[2] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Oxidation The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[3] Avoid the presence of oxidizing agents in your solvents and reagents. Using freshly distilled or deoxygenated solvents can minimize oxidative degradation.
Elevated Temperature Higher temperatures accelerate the rate of chemical degradation. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C for long-term storage) to enhance stability.
Incompatible Solvents/Reagents The compound may be incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. Ensure that all components of your solution are compatible.

Q2: My analytical results (e.g., HPLC) for this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent analytical results are a common symptom of compound instability in solution. Degradation of the analyte can lead to a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

To confirm if instability is the cause, perform a solution stability study by analyzing the sample at different time points after preparation. If the peak area of this compound decreases over time while new peaks appear, it is indicative of degradation.

Frequently Asked Questions (FAQs)

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, or the amine group could be involved in other hydrolytic reactions.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide or other oxidative degradation products. The pyridine nitrogen can also be oxidized to an N-oxide.[3]

  • Photodegradation: Exposure to light, especially UV, can lead to complex degradation pathways, including potential cleavage of the pyridine ring or reactions involving the fluoro substituent.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of this compound should be:

  • Stored at low temperatures (2-8 °C for short-term, -20 °C for long-term).

  • Protected from light by using amber vials or foil wrapping.

  • Prepared in a buffered solution within a neutral to slightly acidic pH range (pH 4-7).

  • Prepared using high-purity, deoxygenated solvents to minimize oxidation.

Q5: How can I perform a forced degradation study to understand the stability of this compound?

A5: A forced degradation (stress testing) study is crucial for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[4] The study involves subjecting the compound to various stress conditions more severe than accelerated stability conditions.

Illustrative Forced Degradation Conditions:

Stress ConditionIllustrative ProtocolPotential Degradation
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.Hydrolysis of the methoxy group.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.Hydrolysis of the methoxy group.
Oxidation Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.Formation of N-oxides.
Photodegradation Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.Ring cleavage, defluorination.
Thermal Degradation Expose the solid compound to dry heat at 80 °C for 48 hours.General thermal decomposition.

Note: The extent of degradation should ideally be between 5-20% for the development of a good stability-indicating method.[5]

Data Presentation

The following tables summarize hypothetical quantitative data based on the stability of analogous aminopyridine compounds. This data is for illustrative purposes to guide experimental design.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Solution at 60 °C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 10)
0100.0100.0100.0
495.299.892.5
890.799.585.3
1286.199.278.1
2475.998.562.7

Table 2: Illustrative Oxidative and Photolytic Stability of this compound at Room Temperature

ConditionTime (hours)% Remaining
3% H₂O₂2482.4
Photolytic (UV/Vis)2488.1
Dark Control2499.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.[6][7][8]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Begin with a broad gradient to elute all components (e.g., 5% B to 95% B over 20 minutes).

  • Detection: Use a UV detector and monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

  • Sample Analysis: Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak from the degradation product peaks.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis) parent This compound hydrolysis_product Hydroxylated Product parent->hydrolysis_product H⁺ or OH⁻ n_oxide N-Oxide Product parent->n_oxide [O] photoproducts Ring-Opened Products, Defluorinated Species parent->photoproducts

Caption: Potential degradation pathways for this compound.

Stability_Study_Workflow start Prepare Stock Solution of Compound stress Subject Aliquots to Forced Degradation Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Withdraw Samples at Defined Time Points stress->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data evaluation Evaluate Stability Profile and Identify Degradation Pathways data->evaluation

Caption: Experimental workflow for a forced degradation stability study.

References

Troubleshooting failed reactions with 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyridin-3-amine. The following sections address common issues encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges associated with this compound?

A1: The primary challenge is the reduced nucleophilicity of the 3-amino group. This is due to the electron-withdrawing effects of both the fluorine atom at the 5-position and the nitrogen atom within the pyridine ring. This deactivation can lead to sluggish or incomplete reactions under standard conditions, particularly in amide couplings and nucleophilic aromatic substitutions (SNAr).

Q2: How should this compound be stored?

A2: It should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Q3: My starting material appears discolored. Can I still use it?

A3: Discoloration (e.g., a shift from a white or off-white solid to a brown or yellow hue) can indicate impurity or degradation. It is highly recommended to assess the purity of the material by techniques such as NMR or LC-MS before use. If impurities are detected, purification by recrystallization or column chromatography may be necessary, as impurities can interfere with catalytic reactions.

Q4: In which solvents is this compound soluble?

A4: While specific solubility data is not extensively published, compounds of this type are typically soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), as well as in protic solvents like methanol and ethanol. Solubility should be tested on a small scale for your specific reaction conditions.

Troubleshooting Failed Reactions

Issue 1: Low or No Yield in Amide Coupling Reactions

Amide bond formation with this compound can be challenging due to its low nucleophilicity. If you are experiencing low or no yield, consider the following troubleshooting steps.

G

Detailed Troubleshooting Steps:

  • Assess Carboxylic Acid Activation: Standard coupling reagents may be insufficient.

    • Recommendation: Switch to a more potent coupling reagent known to be effective for electron-deficient amines, such as HATU or COMU.[1] Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can improve results.[1]

  • Address Low Amine Nucleophilicity: The primary cause of failure is often the deactivated nature of the amine.

    • Recommendation 1 (Acyl Fluoride Method): Convert the carboxylic acid to a more reactive acyl fluoride in situ. This can be achieved using reagents like TFFH or BTFFH. The increased electrophilicity of the acyl fluoride can overcome the low nucleophilicity of the amine.[2][3]

    • Recommendation 2 (EDC/DMAP/HOBt Protocol): For some electron-deficient anilines, a combination of EDC and DMAP with a catalytic amount of HOBt has proven effective.[4] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[4]

  • Optimize Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature to 40-80 °C, while monitoring for potential decomposition.

    • Solvent: Ensure the use of anhydrous polar aprotic solvents like DMF or NMP. Water contamination can hydrolyze activated intermediates.

    • Reaction Time: Due to the low reactivity, extended reaction times (12-24 hours) may be necessary. Monitor the reaction progress by TLC or LC-MS.

Table 1: Comparison of Amide Coupling Protocols for Electron-Deficient Amines

ProtocolCoupling ReagentsBaseSolventTemperatureKey Advantages
Standard HATU HATU (1.1 eq)DIPEA (2.0 eq)DMFRoom TempReadily available, generally effective.
Acyl Fluoride TFFH (1.1 eq)DIPEA (2.2 eq)DCMRoom TempEffective for highly deactivated amines.[2][3]
EDC/DMAP EDC (1.0 eq), DMAP (1.0 eq), HOBt (cat.)DIPEAAcetonitrileRoom TempUtilizes common and less expensive reagents.[4]
Issue 2: Failed or Sluggish Nucleophilic Aromatic Substitution (SNAr) Reactions

When using this compound as a nucleophile in SNAr reactions, its low nucleophilicity can be a major hurdle.

G

Detailed Troubleshooting Steps:

  • Evaluate the Electrophile (Aryl Halide): SNAr reactions require an electron-deficient aromatic ring to be favorable.

    • Recommendation: The aryl halide substrate must contain strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. For pyridines, having the leaving group at the 2- or 4-position enhances reactivity.[5] The general reactivity for the leaving group in SNAr is F > Cl > Br > I.[6]

  • Optimize Reaction Conditions:

    • Temperature: High temperatures are often required to drive these reactions to completion. Consider temperatures in the range of 80-150 °C.

    • Solvent: Use high-boiling point, polar aprotic solvents like DMSO, DMF, or NMP to facilitate the reaction and achieve the necessary temperatures.

    • Base: A base is typically required to deprotonate the amine, increasing its nucleophilicity. Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous.

  • Consider Side Reactions:

    • Hydrolysis: The presence of water can lead to hydrolysis of the aryl halide, especially at high temperatures. Ensure all reagents and solvents are anhydrous.

    • Solvent Reactivity: In some cases, the solvent (e.g., DMF at high temperatures) can decompose or act as a nucleophile. If this is suspected, switching to a more robust solvent like DMSO or sulfolane may be beneficial.

Table 2: General Conditions for SNAr with Deactivated Amines

ElectrophileNucleophileBaseSolventTemperatureTypical Time
Activated Aryl Chloride/FluorideThis compound (1.1 eq)K₂CO₃ (2.0 eq)DMSO100-120 °C12-24 h
Activated Aryl Chloride/FluorideThis compound (1.1 eq)NaH (1.2 eq)DMF80-100 °C6-12 h

Experimental Protocols

Protocol 1: Amide Coupling via the Acyl Fluoride Method

This protocol is adapted for challenging couplings with electron-deficient amines.[3]

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq).

  • Cool the mixture to 0 °C and add the fluorinating agent (e.g., TFFH, 1.1 eq) portion-wise.

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

  • Add the solution of the amine to the freshly prepared acyl fluoride solution.

  • Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to reflux (approx. 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: 5-Fluoro-2-methoxypyridin-3-amine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Fluoro-2-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of the reaction progress.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I seeing significant peak tailing for my this compound product?

A1: Peak tailing for aromatic amines like this compound is frequently caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[1] This interaction slows down the elution of a portion of the analyte, resulting in an asymmetric peak.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state.[1] For a basic amine, using a slightly acidic mobile phase (e.g., pH 3-4) can protonate the amine, while a higher pH (e.g., >8, if the column allows) can suppress the ionization of silanol groups.

  • Use a Mobile Phase Additive: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2] Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you should either dilute your sample or reduce the injection volume.[1]

  • Minimize Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to avoid dead volume, which can contribute to peak broadening and tailing.[1]

Q2: My peaks are broad and the resolution between my starting material and product is poor. What should I investigate?

A2: Poor resolution and broad peaks can stem from several factors related to the mobile phase, the column, or the sample itself.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: An incorrect mobile phase composition, particularly the ratio of organic modifier to aqueous buffer, can lead to poor separation.[2] Systematically vary the organic content to find the optimal resolution.

  • Assess Column Health: The column may be degraded or clogged. Try back-flushing the column (if the manufacturer permits) to remove blockages from the inlet frit.[1] If performance does not improve, the column may need replacement. Using a guard column can help extend the life of your analytical column.[3]

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[4] Dissolving the sample in a much stronger solvent can cause the peak to broaden and distort as it enters the column.[4]

Q3: I'm observing a noisy or drifting baseline. What are the common causes?

A3: Baseline instability can obscure small peaks and affect integration accuracy.

Troubleshooting Steps:

  • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging to remove dissolved gases that can form bubbles in the detector cell.[2]

  • Check for Contamination: Use high-purity HPLC-grade solvents. Contamination in the mobile phase, especially from water in reversed-phase systems, can cause a rising baseline or spurious peaks.[5]

  • Inspect for Leaks: Check all system connections for leaks, as this can cause pressure fluctuations and a noisy baseline.[2]

Gas Chromatography (GC)

Q1: Is it safe to inject my reaction mixture dissolved in pyridine onto my GC column?

A1: While pyridine can be used as a solvent for GC analysis, it can have a negative effect on certain stationary phases, particularly PEG-based (wax) columns, due to strong hydrogen bonding interactions.[6] For common 5% phenyl-methylpolysiloxane columns (e.g., HP-5MS), injecting pyridine is generally acceptable, especially when mixed with a derivatizing agent, which can reduce its impact.[6] However, repeated injections may still accelerate column bleed and degradation over time.

Q2: My silylation derivatization reaction is inefficient, leading to poor peak shapes and low response. What's wrong?

A2: The most common cause for inefficient silylation (e.g., using MSTFA or BSTFA) is the presence of water.[7] Silylating agents react readily with any moisture in the sample or solvent, which consumes the reagent and prevents it from reacting with your analyte.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your pyridine or other reaction solvent is anhydrous. You can purchase anhydrous grade solvents or dry them using molecular sieves.[8]

  • Work in an Inert Atmosphere: If possible, perform the derivatization in a vial under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Use Excess Reagent: Adding a slight excess of the silylating agent can help compensate for trace amounts of water.[8]

Q3: How can I improve the reproducibility of my GC-MS results for metabolomic-style analysis of my reaction?

A3: Reproducibility can be affected by sample storage, injection technique, and system cleanliness. One study on blood plasma metabolites found that using pyridine as the syringe wash solvent and performing multiple injections from the same vial significantly minimized the coefficient of variation in peak areas.[9] Prolonged storage (24h) did not have a noticeable negative effect and in some cases improved reproducibility.[9]

Thin-Layer Chromatography (TLC)

Q1: How do I select a suitable mobile phase (eluent) for TLC analysis?

A1: The goal is to find a solvent system that moves the components of your reaction mixture off the baseline but provides good separation between the starting material, product, and any significant byproducts. A good target is to have the Rf value (retention factor) of your product be between 0.3 and 0.5. Start with a common solvent mixture like ethyl acetate/hexanes or dichloromethane/methanol and vary the ratio until you achieve good separation.

Q2: My spots are streaking on the TLC plate. What is the cause?

A2: Streaking can be caused by several factors:

  • Sample Overload: You have spotted too much material on the plate. Try spotting a more dilute solution.

  • Highly Polar Compound: The analyte may be too polar for the chosen solvent system and is adsorbing very strongly to the silica gel. Try adding a small amount of a more polar solvent (like methanol) or a few drops of an acid (acetic acid) or base (triethylamine) to the eluent to improve the spot shape.

  • Insoluble Material: The sample may not be fully dissolved in the spotting solvent. Ensure your sample is completely dissolved before spotting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use ¹H NMR to monitor the reaction progress?

A1: ¹H NMR is an excellent tool for monitoring reaction conversion. By taking a sample from the reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase of signals corresponding to the product.[10] Reaction completion can be determined when the signals for the starting materials are no longer visible.

Q2: Can I use online or in-line NMR for real-time monitoring?

A2: Yes, for reactions conducted in flow chemistry setups, NMR can be coupled directly to the reactor (in-line) or have aliquots periodically transferred (on-line) for real-time analysis.[11] This provides immediate feedback on reaction kinetics and conversion without manual sampling.

Quantitative Data Summary

The following tables provide typical starting parameters for chromatographic analysis. These should be optimized for your specific instrumentation and reaction conditions.

Table 1: Example HPLC Method Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Expected Elution Aromatic amines typically elute based on polarity. Expect the starting material and product to have distinct retention times.

Table 2: Example GC-MS Method Parameters (after Silylation)

ParameterSetting
Column HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50 - 450 amu

Experimental Protocols

Protocol 1: HPLC Monitoring of Reaction Progress

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quenching/Dilution: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase). This prevents further reaction and prepares the sample for injection.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC system.[2]

  • Injection: Inject the filtered sample into the equilibrated HPLC system.

  • Analysis: Record the chromatogram. Identify peaks corresponding to the starting material and product by comparing retention times with authentic standards, if available.

  • Quantification: Determine the relative peak areas to estimate the reaction conversion over time.

Protocol 2: GC-MS Analysis with Silylation

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and dissolve it in 100 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Incubation: Cap the vial tightly and heat at 60-70 °C for 30-45 minutes to ensure complete derivatization.[7]

  • Cooling: Allow the sample to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Analysis: Analyze the resulting chromatogram and mass spectra to identify the derivatized starting materials, product, and any byproducts.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed for Aromatic Amine check_ph Is Mobile Phase pH >2 units from pKa? start->check_ph check_additive Is Competitive Amine (e.g., TEA) Used? check_ph->check_additive Yes adjust_ph Adjust pH of Aqueous Mobile Phase check_ph->adjust_ph No check_overload Is Column Overloaded? dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end_bad Issue Persists: Consider Column Type (e.g., End-capped) check_overload->end_bad No check_additive->check_overload Yes add_tea Add 0.1% TEA to Mobile Phase check_additive->add_tea No end_good Peak Shape Improved adjust_ph->end_good add_tea->end_good dilute_sample->end_good

Caption: Troubleshooting workflow for HPLC peak tailing of aromatic amines.

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis reaction Ongoing Synthesis sampling 1. Withdraw Aliquot reaction->sampling dilution 2. Quench & Dilute sampling->dilution filtration 3. Filter Sample dilution->filtration injection 4. Inject into HPLC/GC filtration->injection separation 5. Separation on Column injection->separation detection 6. UV or MS Detection separation->detection data_analysis 7. Data Analysis (Peak Integration, % Conversion) detection->data_analysis

Caption: General experimental workflow for reaction monitoring by chromatography.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (or triflate), such as 3-bromo-5-fluoro-2-methoxypyridine, with an ammonia equivalent.[1] Another, albeit often harsher, method is the Ullmann condensation, which uses a copper catalyst.[3]

Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination to synthesize this compound?

A2: A common and effective catalyst system involves a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), in combination with a bulky electron-rich phosphine ligand. Ligands like Xantphos, XPhos, and BINAP are frequently employed to facilitate the reaction.[4] The choice of ligand is critical and can significantly impact reaction yield and efficiency.

Q3: What is a suitable ammonia source for this reaction?

A3: Direct use of ammonia gas can be challenging due to its tight binding with palladium catalysts.[1] Therefore, ammonia surrogates or equivalents are often used. Common choices include benzophenone imine followed by hydrolysis, or the use of ammonium salts.[1]

Q4: What are the typical reaction conditions (base, solvent, temperature)?

A4: The Buchwald-Hartwig amination is typically performed in an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice. Anhydrous aromatic hydrocarbon solvents like toluene or xylene are frequently used, although ethers like 1,4-dioxane are also reported.[5] The reaction generally requires elevated temperatures, often in the range of 80-110 °C.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have not degraded. Consider using a pre-formed palladium-ligand complex (precatalyst) for better consistency. The reaction must be performed under strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the catalyst.[6]
Inappropriate Ligand The choice of ligand is crucial. For electron-rich and potentially coordinating substrates like methoxypyridines, a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) may be necessary to promote reductive elimination and prevent catalyst inhibition.[3] If using a bidentate ligand, ensure the bite angle is appropriate; Xantphos is often a good starting point for pyridine substrates.[3]
Incorrect Base The base is critical for the deprotonation of the amine. NaOtBu is generally effective. If you suspect your starting materials are sensitive to this strong base, you could try a weaker base like Cs₂CO₃ or K₂CO₃, but this may require higher reaction temperatures.[6]
Poor Solvent Quality Use anhydrous solvent. Degassing the solvent by sparging with an inert gas before use is highly recommended to remove dissolved oxygen.
Catalyst Poisoning If using an aryl iodide as a starting material, the generated iodide anion can act as a catalyst poison. It is often better to use the corresponding aryl bromide or chloride.[3] The pyridine nitrogen of the substrate or product can also coordinate to the palladium center and inhibit catalysis. Using a more sterically hindered ligand can sometimes mitigate this issue.[2][3]

Problem 2: Formation of side products.

Possible Cause Suggested Solution
Hydrodehalogenation The formation of 5-fluoro-2-methoxypyridine (loss of the halogen) can occur as a side reaction.[1] This is often competitive with the desired amination. Optimizing the catalyst/ligand system and reaction temperature may minimize this pathway.
β-Hydride Elimination While not an issue with ammonia surrogates that lack β-hydrogens, if using other amine nucleophiles in related syntheses, β-hydride elimination can be a competing side reaction.[1] The use of bulky ligands that accelerate reductive elimination can help suppress this.
Diarylation In reactions with primary amines, diarylation can sometimes occur. The use of a ligand that is specifically designed to prevent this, along with careful control of stoichiometry, is important.

Problem 3: Reaction stalls before completion.

Possible Cause Suggested Solution
Catalyst Decomposition If the reaction mixture turns black, it often indicates the precipitation of palladium black, a sign of catalyst decomposition. This can be caused by impurities, moisture, oxygen, or excessive temperature. Ensure all reagents are pure and the reaction setup is inert. A more robust ligand or a lower reaction temperature might be necessary.[3]
Insufficient Base Ensure at least a stoichiometric amount of a strong base is used, and that it is fresh and has been handled under inert conditions to maintain its activity.

Data Presentation

The selection of the catalyst system is critical for the success of the Buchwald-Hartwig amination. Below is a summary of commonly used catalyst systems for amination reactions of aryl halides. The performance can vary depending on the specific substrate and reaction conditions.

Palladium Precursor Ligand Typical Base Typical Solvent Reported Yield Range (for analogous reactions)
Pd₂(dba)₃XantphosNaOtBuToluene70-95%
Pd(OAc)₂XPhosNaOtBuToluene / Dioxane80-98%
Pd₂(dba)₃BINAPNaOtBuToluene65-90%
[Pd(allyl)Cl]₂t-BuXPhosLiHMDS / NaOtBuDioxane75-97%

Note: Yields are representative for Buchwald-Hartwig amination reactions and the optimal system for this compound synthesis should be determined experimentally.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline for the synthesis of this compound from 3-bromo-5-fluoro-2-methoxypyridine and an ammonia surrogate like benzophenone imine.

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine

  • Benzophenone imine

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 0.02 eq), Xantphos (e.g., 0.04 eq), and sodium tert-butoxide (e.g., 1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq) and benzophenone imine (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • To the organic layer, add 2M aqueous hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Pd₂(dba)₃, Xantphos, & NaOtBu to Schlenk tube inert 2. Evacuate & backfill with Argon (3x) reagents->inert solvent 3. Add anhydrous Toluene inert->solvent substrates 4. Add 3-bromo-5-fluoro-2-methoxypyridine & Benzophenone Imine solvent->substrates heat 5. Heat at 90-110°C (Monitor by LC-MS) substrates->heat Start Reaction cool 6. Cool to RT & Quench heat->cool Reaction Complete filter 7. Filter through Celite cool->filter hydrolysis 8. Hydrolyze imine (aq. HCl) filter->hydrolysis neutralize 9. Neutralize (aq. NaHCO₃) hydrolysis->neutralize extract 10. Extract & Dry neutralize->extract purify 11. Column Chromatography extract->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via Buchwald-Hartwig amination.

troubleshooting_guide start Low/No Yield q1 Is the reaction mixture black? start->q1 a1_yes Catalyst Decomposition. - Check for O₂/H₂O ingress. - Lower temperature. - Use a more robust ligand. q1->a1_yes Yes a1_no No obvious decomposition q1->a1_no No q2 Have you checked reagent quality? a1_no->q2 a2_yes Reagents are high quality q2->a2_yes Yes a2_no Use fresh, high-purity reagents. - Ensure base is not expired. - Use anhydrous, degassed solvent. q2->a2_no No q3 Is the catalyst/ligand system optimal? a2_yes->q3 a3_no Screen different ligands (e.g., XPhos, RuPhos). - Consider a Pd-precatalyst. - Ensure correct Pd:Ligand ratio. q3->a3_no No a3_yes System previously worked q3->a3_yes Yes q4 Any potential catalyst poisons? a3_yes->q4 a4_yes If using Ar-I, switch to Ar-Br/Cl. - Consider catalyst inhibition by pyridine N. - Increase catalyst/ligand loading. q4->a4_yes Yes

Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination reactions.

References

Validation & Comparative

The Rising Profile of 5-Fluoro-2-methoxypyridin-3-amine Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. Within this chemical space, derivatives of 5-Fluoro-2-methoxypyridin-3-amine have emerged as a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of the biological activity of a series of these derivatives, focusing on their potential as dual PI3K/mTOR inhibitors, supported by experimental data and detailed protocols.

Comparative Biological Activity: Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Inhibitors

A recent study by demonstrates the potential of sulfonamide derivatives of this compound as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1]

The inhibitory activities of a series of synthesized compounds were evaluated against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines. The results, summarized in the table below, highlight the structure-activity relationship (SAR) and the potent inhibitory profile of these derivatives.

Compound IDR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
1a 4-methoxy-N-methylaniline1.8450.250.05
1b 4-fluoro-N-methylaniline0.5300.180.03
1c 4-chloro-N-methylaniline0.3250.150.02
1d N-methyl-4-(trifluoromethyl)aniline0.22230.130.02
Gedatolisib (Reference) -0.41.60.0150.009

Data Interpretation: The data indicates that the nature of the substituent (R group) on the aniline moiety significantly influences the inhibitory activity. The introduction of electron-withdrawing groups, such as trifluoromethyl (Compound 1d ), leads to the most potent inhibition of both PI3Kα and mTOR, with IC50 values in the low nanomolar range.[1] This compound also demonstrated strong anti-proliferative activity against both MCF-7 and HCT-116 cancer cell lines. When compared to the well-known PI3K/mTOR dual inhibitor Gedatolisib, compound 1d shows comparable, albeit slightly less potent, activity.

Signaling Pathway and Experimental Workflow

The development and evaluation of these kinase inhibitors involve a structured workflow, from synthesis to biological characterization. The following diagrams illustrate the targeted signaling pathway and the general experimental procedures employed.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation |-- Inhibitor This compound Derivative (e.g., 1d) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (this compound) Reaction Multi-step Synthesis Start->Reaction Purification Purification & Characterization Reaction->Purification Kinase_Assay In Vitro Kinase Assay (PI3Kα, mTOR) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MCF-7, HCT-116) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of these derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against PI3Kα and mTOR kinases.

Materials:

  • Recombinant human PI3Kα and mTOR kinases

  • Kinase-specific substrate (e.g., PIP2 for PI3Kα)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Add 5 µL of kinase buffer containing the respective kinase to each well of a 384-well plate.

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • MCF-7 and HCT-116 human cancer cell lines

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Conclusion

Derivatives based on the this compound scaffold represent a promising avenue for the development of novel kinase inhibitors. The presented data on sulfonamide methoxypyridine derivatives demonstrates their potential as potent dual PI3K/mTOR inhibitors with significant anti-proliferative activity in cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold against a range of biological targets. Future studies focusing on optimizing the pharmacokinetic properties and in vivo efficacy of these derivatives are warranted to translate these promising in vitro results into clinical applications.

References

A Comparative Analysis of Synthetic Routes to 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

5-Fluoro-2-methoxypyridin-3-amine is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The strategic placement of its fluoro, methoxy, and amino groups offers a versatile scaffold for derivatization in drug discovery programs. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering a head-to-head comparison of their performance based on experimental data. Detailed experimental protocols are provided for each route to facilitate laboratory application.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Reduction of a NitropyridineRoute 2: Buchwald-Hartwig Amination
Starting Material 5-Fluoro-2-methoxy-3-nitropyridine3-Bromo-5-fluoro-2-methoxypyridine
Key Transformation Nitro group reductionPalladium-catalyzed C-N bond formation
Reported Yield High (e.g., 89%)[1]Moderate to High (Typically 60-90%)
Reaction Conditions Mild (Room temperature, H₂ atmosphere)Elevated temperatures (e.g., 90-110 °C)
Catalyst Palladium on Carbon (Pd/C)Palladium precatalyst with a phosphine ligand
Reagent Cost & Availability Pd/C is a common and relatively inexpensive catalyst. The nitropyridine precursor may require multi-step synthesis.Palladium precatalysts and specialized phosphine ligands can be expensive. The bromopyridine precursor is commercially available or can be synthesized.
Scalability Generally straightforward and scalable.Can be sensitive to catalyst loading and reaction conditions on a larger scale.
Safety Considerations Use of flammable hydrogen gas requires appropriate safety precautions.Phosphine ligands can be air-sensitive and require handling under an inert atmosphere.

Visualizing the Synthetic Approaches

Synthesis_Comparison cluster_0 Route 1: Nitropyridine Reduction cluster_1 Route 2: Buchwald-Hartwig Amination start1 5-Fluoro-2-methoxy-3-nitropyridine prod This compound start1->prod H₂, Pd/C Ethanol, 5h, RT Yield: 89% start2 3-Bromo-5-fluoro-2-methoxypyridine prod2 This compound start2->prod2 Pd catalyst, Ligand Base (e.g., NaOtBu) Toluene, 90-110°C

References

A Comparative Guide to the Structural Validation of 5-Fluoro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected analytical data for 5-Fluoro-2-methoxypyridin-3-amine against structurally similar alternatives. The objective is to offer a robust framework for the validation of its chemical structure using common spectroscopic techniques. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited analytical methods are provided.

Structural Comparison of Analytes

The primary compound of interest is this compound. For validation and comparative purposes, two structurally related compounds have been selected:

  • Alternative 1: 2-Methoxy-3-aminopyridine (lacks the fluoro group).

  • Alternative 2: 5-Chloro-6-methoxypyridin-3-amine (replaces fluorine with chlorine and has a different substitution pattern).

The structural differences are visualized below.

Figure 1: Structures of the target compound and selected alternatives.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the target compound and its alternatives. This data is essential for distinguishing the compounds and confirming the identity and purity of a synthesized sample.

¹H NMR Spectral Data

Note: Predicted data is based on computational models and may vary from experimental results.

CompoundChemical Shift (δ, ppm) & MultiplicityAssignment
This compound ~ 7.5-7.7 (d)Pyridine ring H
(Predicted)~ 6.9-7.1 (d)Pyridine ring H
~ 3.9 (s)-OCH₃ protons
~ 3.5-4.0 (br s)-NH₂ protons
2-Methoxy-3-aminopyridine 7.517 (d)Pyridine ring H
(Experimental, 400 MHz, CDCl₃)[1]6.824 (t)Pyridine ring H
6.724 (d)Pyridine ring H
3.921 (s)-OCH₃ protons
5-Chloro-6-methoxypyridin-3-amine ~ 7.6 (d)Pyridine ring H
(Predicted)[2]~ 7.0 (d)Pyridine ring H
~ 3.9 (s)-OCH₃ protons
~ 4.5 (br s)-NH₂ protons
¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)Assignment
This compound ~ 155-160 (d, JC-F)C-F
(Predicted)~ 140-150Pyridine ring carbons
~ 120-135 (d, JC-F)Pyridine ring carbons
~ 53-56-OCH₃ carbon
2-Methoxy-3-aminopyridine 151.0, 137.8, 128.4, 125.7, 97.0Pyridine ring carbons
(Reported for related nitrile)[3]54.3-OCH₃ carbon
5-Chloro-6-methoxypyridin-3-amine ~ 150-155Pyridine ring carbons
(Predicted)[2]~ 110-145Pyridine ring carbons (4)
~ 55-60-OCH₃ carbon
FTIR Absorption Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~ 3450-3300 (two bands)N-H stretch (asymmetric & symmetric)
(Predicted)~ 1620-1580N-H bend (scissoring)
~ 1300-1200C-N stretch (aromatic)
~ 1250-1150C-O stretch (aryl ether)
~ 1100-1000C-F stretch
2-Methoxy-3-aminopyridine 3401, 3350, 3249N-H stretch
(Reported for related dicarbonitrile)[3]1667N-H bend
1586, 1551, 1480C=C stretch (aromatic)
5-Chloro-6-methoxypyridin-3-amine ~ 3450-3300 (two bands)N-H stretch
(Predicted)[2]~ 1620-1580N-H bend
~ 1300-1200C-N stretch
~ 800-600C-Cl stretch
Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compound C₆H₇FN₂O142.13143.06
2-Methoxy-3-aminopyridine [4]C₆H₈N₂O124.14125.07
5-Chloro-6-methoxypyridin-3-amine [5]C₆H₇ClN₂O158.58159.03

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule and confirm connectivity through coupling patterns.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.[6]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a clean vial.[6]

    • Transfer the solution into a 5 mm NMR tube.[6]

  • Instrumentation & Parameters (400 MHz Spectrometer):

    • ¹H NMR: A standard single-pulse sequence is typically used.[6] Parameters include a relaxation delay of 1-2 seconds and 16-64 scans depending on concentration.[6]

    • ¹³C NMR: A proton-decoupled pulse sequence is used. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish ¹H-¹H and ¹H-¹³C correlations for unambiguous assignment.[7]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[9][10]

    • Place one drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[9]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[9]

  • Instrumentation & Parameters:

    • Record a background spectrum of the empty spectrometer.[11]

    • Place the salt plate with the sample film into the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.[11]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To determine the molecular weight of the compound and gain information about its fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in an ESI-compatible solvent, such as a mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺).[12]

  • Instrumentation & Parameters:

    • The sample solution is infused directly or via an LC system into the ESI source.[13]

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule ([M+H]⁺).[12]

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural confirmation, tandem MS (MS/MS) can be performed. The precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[12][14]

  • Data Analysis: The high-resolution mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern provides evidence for the compound's structure, as different isomers will often yield distinct fragment ions.[13][15]

Visualized Workflow for Structural Validation

The logical process for validating the structure of a synthesized compound is outlined in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film on Salt Plate Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in ESI Solvent Acq_MS ESI-MS Spectrometer (Full Scan, MS/MS) Prep_MS->Acq_MS Ana_NMR Analyze Shifts, Couplings, Correlations Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Bands Acq_IR->Ana_IR Ana_MS Determine Mol. Weight & Fragmentation Acq_MS->Ana_MS Conclusion Structure Validated Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

Figure 2: Experimental workflow for spectroscopic validation of a chemical structure.

References

A Comparative Spectroscopic Analysis of 5-Fluoro-2-methoxypyridin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a detailed understanding of the spectroscopic characteristics of key pharmaceutical building blocks is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 5-Fluoro-2-methoxypyridin-3-amine and its analogs, including 2-methoxypyridin-3-amine and 5-Chloro-2-methoxypyridin-3-amine. The inclusion of a nitro analog, 2-methoxy-5-nitropyridine, offers further comparative insights into the influence of electron-withdrawing groups on spectroscopic properties.

This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in easily comparable tables. Detailed experimental protocols for these techniques are also provided to support the reproduction and verification of these findings.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the available spectroscopic data for this compound and its selected analogs.

¹H NMR Spectral Data
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not available in search results.
2-methoxypyridin-3-amine Data not available in search results.
5-Chloro-2-methoxypyridin-3-amine Data not available in search results.
¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)
This compound Data not available in search results.
2-methoxypyridin-3-amine Spectra available but specific chemical shifts not detailed in search results.[1]
5-Chloro-2-methoxypyridin-3-amine Data not available in search results.
IR Absorption Data
CompoundKey Absorption Peaks (cm⁻¹)
This compound Data not available in search results.
2-methoxypyridin-3-amine Spectra available but specific peak positions not detailed in search results.[2]
5-Chloro-2-methoxypyridin-3-amine Data not available in search results.
2-methoxy-5-nitropyridine Spectra available but specific peak positions not detailed in search results.[3]

Note: The IR spectra of primary aromatic amines are expected to show two N-H stretching bands in the region of 3500-3300 cm⁻¹ and N-H bending (scissoring) vibration between 1650-1580 cm⁻¹. The C-N stretching for aromatic amines typically appears in the 1335-1250 cm⁻¹ range.[4]

Mass Spectrometry Data
CompoundMolecular Ion (m/z) and Key Fragments
This compound Predicted [M+H]⁺: 143.06152.[5] Observed (M+1) peak at m/z 143.
2-methoxypyridin-3-amine GC-MS data available but specific fragmentation not detailed in search results.[2]
5-Chloro-2-methoxypyridin-3-amine Data not available in search results.

Note: The fragmentation of amines is often characterized by alpha-cleavage, leading to the formation of a resonance-stabilized cation.[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using an FTIR spectrometer. Collect a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) is often used for separation prior to MS analysis (GC-MS). For less volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with an appropriate ionization source like Electrospray Ionization (ESI) is suitable (LC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is common for GC-MS, while ESI is typical for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample Compound Synthesis and Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Peak Identification) FTIR->ProcessFTIR ProcessMS Process MS Data (m/z, Fragmentation) MS->ProcessMS Structure Structural Elucidation and Comparative Analysis ProcessNMR->Structure ProcessFTIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

A Comparative Guide to a Novel Pyridine-Based Kinase Inhibitor and the Established Compound Pictilisib (GDC-0941)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical novel PI3K/mTOR inhibitor, designated "5F2M-Derivative," conceptually derived from 5-Fluoro-2-methoxypyridin-3-amine, and the well-characterized clinical candidate Pictilisib (GDC-0941). This document is intended to serve as a framework for the preclinical evaluation of new chemical entities targeting the PI3K/AKT/mTOR signaling pathway by presenting relevant experimental data and detailed protocols in a comparative format.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2][4] this compound represents a chemical scaffold with potential for development into kinase inhibitors. This guide explores a hypothetical derivative, "5F2M-Derivative," as a dual PI3K/mTOR inhibitor and compares its projected preclinical profile with that of Pictilisib (GDC-0941), a potent pan-class I PI3K inhibitor that has undergone extensive clinical investigation.[5][6][7]

Compound Profiles

Feature5F2M-Derivative (Hypothetical)Pictilisib (GDC-0941)
Core Structure 5-Fluoro-2-methoxypyridineThieno[3,2-d]pyrimidine
Target(s) PI3K/mTORPan-class I PI3K, with weaker mTOR inhibition
Mechanism of Action ATP-competitive inhibitor of PI3K and mTOR kinasesATP-competitive inhibitor of class I PI3K isoforms

In Vitro Efficacy: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against key kinases in the PI3K pathway. The data for 5F2M-Derivative is hypothetical and represents a target profile for a novel dual inhibitor.

Target Kinase5F2M-Derivative (Hypothetical IC50, nM)Pictilisib (GDC-0941) (IC50, nM)[5][6]
PI3Kα (p110α)53
PI3Kβ (p110β)2533
PI3Kδ (p110δ)43
PI3Kγ (p110γ)6075
mTOR10580

Experimental Protocol: In Vitro PI3K Alpha Kinase Assay

This protocol describes a common method for determining the IC50 of an inhibitor against the PI3Kα enzyme.

Objective: To quantify the dose-dependent inhibition of PI3Kα activity by a test compound.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[8]

  • Test compound (5F2M-Derivative or Pictilisib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in kinase buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO control), the PI3Kα enzyme, and the PIP2 substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for PI3Kα.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy: Comparative Xenograft Studies

The following table presents data from in vivo studies in mouse xenograft models. The data for 5F2M-Derivative is a hypothetical projection for a successful preclinical candidate.

Parameter5F2M-Derivative (Hypothetical)Pictilisib (GDC-0941)[6]
Xenograft Model U87MG GlioblastomaU87MG Glioblastoma
Dose 100 mg/kg, oral, once daily150 mg/kg, oral, once daily
Treatment Duration 21 daysNot specified, but significant inhibition observed
Tumor Growth Inhibition >90%98%
Observations Well-tolerated with no significant weight lossSignificant inhibition of tumor growth

Experimental Protocol: In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a subcutaneous xenograft model.[9][10]

Objective: To assess the in vivo anti-tumor activity of a test compound in a mouse model bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line (e.g., U87MG glioblastoma)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Test compound (5F2M-Derivative or Pictilisib)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation: Culture the U87MG cells under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Width^2 x Length) / 2).[9][12]

  • Randomization and Treatment: When the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing, histology, and biomarker assessment (e.g., Western blot for phosphorylated AKT).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for preclinical inhibitor testing.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 5F2M-Derivative or Pictilisib (GDC-0941) Inhibitor->PI3K Inhibitor->mTORC1 (5F2M-Derivative)

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Xenograft Xenograft Model (Tumor Growth Inhibition) PD Pharmacodynamics (Target Modulation) Xenograft->PD Tox Toxicology Studies (Safety Assessment) PD->Tox IND Investigational New Drug (IND) Application Tox->IND Start Compound Synthesis (5F2M-Derivative) Start->Kinase_Assay Lead_Optimization->Xenograft

Caption: A generalized workflow for preclinical kinase inhibitor development.

References

Structure-Activity Relationship of 5-Fluoro-2-methoxypyridin-3-amine Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure-Activity Relationship of Novel Sulfonamide Methoxypyridine Derivatives

The 5-fluoro-2-methoxypyridin-3-amine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of sulfonamide methoxypyridine derivatives designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The data presented herein is primarily based on a study by Fan et al., which systematically explored modifications to a lead compound scaffold to optimize inhibitory activity and cellular potency.[1][2]

Introduction to the Pharmacological Scaffold

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms observed with single-target agents. The 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide scaffold has been identified as a potent core for developing such inhibitors.[1] In the design of these molecules, the structure is conceptually divided into three parts:

  • Part A: The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide core, considered essential for PI3K inhibitory activity.

  • Part B: A linker region, often containing nitrogen heterocycles, which interacts with the hinge region of the kinase.

  • Part C: A terminal moiety that can be modified to improve metabolic stability, oral bioavailability, and target engagement.

This guide will focus on the SAR of modifications primarily in Parts B and C of the molecule, using the 5-bromo-2-methoxypyridin-3-amine derivative as a key intermediate for synthesis.

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of synthesized sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on MCF-7 and HCT-116 cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives

CompoundPart B Modification (Linker)Part C Modification (Terminal Group)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
22c QuinolineIsopropyl amide0.2223
22d QuinolineCyclopropyl amide0.3531
22a QuinolineMethyl amide1.2589
22b QuinolineEthyl amide0.8965
22e Quinolinetert-Butyl amide2.11154
11g Benzo[2][3]thieno[3,2-d]pyrimidineIsopropylamino>1000>1000
17a Pyridine[2,3-d]pyrimidineMethoxy>1000>1000

Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]

Table 2: In Vitro Anti-proliferative Activity of Selected Derivatives

CompoundMCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
22c 13020
22d 18035
22a 450120
22b 32098
22e 890350

Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]

Structure-Activity Relationship Insights

The quantitative data reveals several key SAR trends:

  • Importance of the Quinoline Moiety (Part B): Compounds incorporating a quinoline linker (series 22) demonstrated significantly higher potency against both PI3Kα and mTOR compared to those with benzo[2][3]thieno[3,2-d]pyrimidine (series 11) or pyridine[2,3-d]pyrimidine (series 17) linkers.[1] This suggests that the quinoline core provides an optimal geometry for interaction with the kinase hinge region.

  • Influence of the Terminal Amide (Part C): Within the quinoline series, the nature of the N-alkyl amide substituent at the terminal position had a crucial effect on biological activity.

    • Moderate-sized alkyl groups, such as isopropyl (22c ) and cyclopropyl (22d ), conferred the highest potency.[1]

    • Smaller (methyl, 22a ) or larger (tert-butyl, 22e ) alkyl groups resulted in decreased inhibitory activity.[1] This indicates a specific steric requirement in the binding pocket.

    • Ester-containing analogs showed poor enzyme inhibitory activity, highlighting the importance of the amide group for ligand-receptor interactions.[1]

  • Role of Fluorine and Methoxy Groups (Part A): While not systematically varied in this series, the 2,4-difluorobenzenesulfonamide portion is noted as being critical for strong PI3K inhibitory activity. The fluorine atoms are known to modulate the electronic properties of the ring and can enhance metabolic stability and binding affinity.[4][5][6] The methoxy group on the pyridine ring also influences the electronic distribution and potential interactions with the target.

Experimental Protocols

General Synthesis of Sulfonamide Methoxypyridine Derivatives

The synthesis of the target compounds generally involves a multi-step process, with the key steps outlined below.

1. Synthesis of the Sulfonamide Core (Intermediate 4): To a solution of 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine, 2,4-difluorobenzenesulfonyl chloride is added dropwise. The reaction is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is treated with water to precipitate the product, which is filtered, washed, and dried to yield N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.[1]

2. Miyaura Borylation (Intermediate 5): The bromo-sulfonamide intermediate is reacted with bis(pinacolato)diborane in the presence of a palladium catalyst (e.g., PdCl₂(dppf)•DCM) and a base (e.g., KOAc) in an anhydrous solvent like 1,4-dioxane. The mixture is refluxed under an inert atmosphere. After workup, the borate ester is obtained.[1]

3. Suzuki Coupling and Subsequent Modifications: The borate ester undergoes Suzuki coupling with various heterocyclic halides (representing Part B). Further chemical transformations are then carried out to introduce the diverse terminal moieties (Part C), such as amide bond formation.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the compounds against PI3Kα and mTOR is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the enzyme (PI3Kα or mTOR) with the substrate (e.g., ATP and phosphatidylinositol for PI3K) and the test compound at various concentrations.

  • Procedure:

    • The kinase reaction is stopped, and an ADP-Glo™ Reagent is added to deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the generated ADP into ATP.

    • The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines (e.g., MCF-7, HCT-116) are assessed using the MTT assay.

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader. The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Sulfonamide Methoxypyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Workflow for SAR Analysis

SAR_Workflow Start Start: 5-bromo-2- methoxypyridin-3-amine Synthesis Multi-step Synthesis (Sulfonamide formation, Borylation, Suzuki coupling, Amidation) Start->Synthesis Analogs Library of Sulfonamide Methoxypyridine Analogs Synthesis->Analogs KinaseAssay In Vitro Kinase Assay (PI3Kα & mTOR) Analogs->KinaseAssay CellAssay Cell Proliferation Assay (MCF-7 & HCT-116) Analogs->CellAssay Data IC50 Values KinaseAssay->Data CellAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Conclusion Identify Lead Compounds (e.g., 22c) SAR->Conclusion Data->SAR

Caption: Workflow for SAR analysis of PI3K/mTOR inhibitors.

References

Comparative Analysis of 5-Fluoro-2-methoxypyridin-3-amine and Structural Analogs for Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison of Aminopyridine Analogs

The potential for cross-reactivity is significantly influenced by a molecule's structural and electronic properties. The table below summarizes key structural features of 5-Fluoro-2-methoxypyridin-3-amine and selected commercially available analogs. Variations in the substitution pattern on the pyridine ring can alter the molecule's shape, hydrogen bonding potential, and overall electronic distribution, which in turn dictates its binding affinity and selectivity for various biological targets.

Compound NameStructureKey Structural FeaturesKnown Biological Context/Applications
This compound this compound- Amino group at position 3- Methoxy group at position 2- Fluoro group at position 5Intermediate in chemical synthesis.
3-Amino-2-methoxypyridine 3-Amino-2-methoxypyridine- Amino group at position 3- Methoxy group at position 2Identified as a Janus kinase 2 (JAK2) inhibitor[1]. Used in the development of anti-inflammatory and anti-cancer therapies[2].
5-Amino-2-methoxypyridine 5-Amino-2-methoxypyridine- Amino group at position 5- Methoxy group at position 2Intermediate in the synthesis of antimalarial drugs (e.g., quinoline)[3], anti-cancer agents, and anti-inflammatory drugs[4].
2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine- Amino group at position 2- Fluoro group at position 5Precursor for the peptide deformylase inhibitor LBM415[5][6]. Used in the preparation of heterocyclic compounds as integrase inhibiting antiviral agents[7].

Inferred Potential for Cross-Reactivity

Based on structural similarities, this compound shares the core 2-methoxypyridin-3-amine scaffold with the known JAK2 inhibitor, 3-Amino-2-methoxypyridine[1]. The addition of a fluorine atom at the 5-position in this compound can significantly alter its electronic properties and binding interactions. Fluorine substitution is a common strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability, which can in turn affect target affinity and selectivity.

Given that 3-Amino-2-methoxypyridine has demonstrated activity as a JAK2 inhibitor, it is plausible that this compound could exhibit affinity for JAK2 or other kinases. Kinase inhibitors are known for off-target effects due to the conserved nature of the ATP-binding site across the kinome. Therefore, comprehensive cross-reactivity profiling against a panel of kinases would be a critical step in the development of any drug candidate based on this scaffold.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound or its analogs, a tiered approach is recommended.

Protocol 1: Broad Kinase Panel Screening

This protocol outlines a general procedure for screening a small molecule inhibitor against a large panel of kinases to identify potential off-target interactions.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO to create a stock solution.

  • Commercially available kinase panel assay service (e.g., Eurofins, Reaction Biology, Promega). These services typically provide the kinases, substrates, and assay reagents.

  • Appropriate multi-well plates (e.g., 384-well).

  • Plate reader capable of measuring the assay signal (e.g., luminescence, fluorescence).

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound stock solution in an appropriate assay buffer. The final concentrations should span a wide range to determine IC50 values for any identified hits (e.g., 10 µM to 1 nM).

  • Assay Execution: The kinase panel screening is typically performed by a specialized vendor. The general principle involves incubating the kinase, a specific substrate (often a peptide), and ATP with the test compound.

  • Signal Detection: The reaction progress is monitored by measuring the amount of phosphorylated substrate or the amount of ATP remaining. This is often achieved using a luciferase-based system where the light output is proportional to the amount of ATP present. A decrease in signal in the presence of the compound indicates kinase inhibition.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and can be used to validate on-target and off-target interactions in a cellular context.

Materials:

  • Cultured cells that express the target of interest and potential off-targets.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Instrumentation for heating samples precisely (e.g., PCR cycler).

  • Equipment for protein quantification (e.g., Western blotting apparatus, mass spectrometer).

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: After heating, lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins. The supernatant contains the soluble protein fraction.

  • Protein Quantification: Analyze the amount of the target protein and known off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein, confirming target engagement.

Visualizing Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway, a general experimental workflow for cross-reactivity studies, and the structural relationships between the aminopyridine analogs.

cluster_pathway Hypothetical JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene Gene Expression Nucleus->Gene Inhibitor Aminopyridine Inhibitor Inhibitor->JAK

Caption: A potential mechanism of action for an aminopyridine-based JAK inhibitor.

cluster_workflow Experimental Workflow for Cross-Reactivity Profiling Start Test Compound Kinase_Screen Broad Kinase Panel Screening Start->Kinase_Screen Identify_Hits Identify Off-Target Hits (e.g., IC50 < 1µM) Kinase_Screen->Identify_Hits CETSA Cellular Thermal Shift Assay (CETSA) Identify_Hits->CETSA for significant hits Validate_Hits Validate Cellular Target Engagement CETSA->Validate_Hits SAR Structure-Activity Relationship (SAR) Studies Validate_Hits->SAR End Selectivity Profile SAR->End

Caption: A stepwise approach to characterizing the selectivity of a small molecule.

cluster_structure Structural Relationships of Aminopyridine Analogs Core Aminopyridine Core Target This compound Core->Target + -OCH3 at C2 -F at C5 Analog1 3-Amino-2-methoxypyridine (JAK2 Inhibitor) Core->Analog1 + -OCH3 at C2 Analog2 5-Amino-2-methoxypyridine Core->Analog2 + -OCH3 at C2 (amino at C5) Analog3 2-Amino-5-fluoropyridine Core->Analog3 + -F at C5 (amino at C2) Target->Analog1 Structural Similarity (Potential for similar targets)

Caption: Comparison of substituents on the aminopyridine scaffold.

References

Efficacy of Novel Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a series of novel sulfonamide methoxypyridine derivatives. These compounds, synthesized from a 5-bromo-2-methoxypyridin-3-amine precursor, have been evaluated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway crucial in cell proliferation and survival.

The strategic inclusion of fluorine atoms and methoxypyridine scaffolds in drug candidates is a well-established approach in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and target binding affinity.[1][2][3] The compounds presented herein leverage a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide core, identified for its strong PI3K inhibitory activity, to explore the impact of various substitutions on efficacy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the synthesized sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases, as well as their anti-proliferative activity in MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundPI3KαmTOR
11a 1.83143
11b 0.87102
11c 0.5576
11d 0.3954
11e 0.7898
11f 1.21121
11g 2.15187
11h 0.99110
11i 0.4865
11j 0.6281
11k 1.54135
11l 2.53201
22c 0.22 23

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

Table 2: In Vitro Anti-proliferative Activity (IC50, nM)

CompoundMCF-7HCT-116
11a 350150
11b 280110
11c 19075
11d 15050
11e 25095
11f 310130
11g 420190
11h 290120
11i 17060
11j 21085
11k 330140
11l 450220
22c 130 20

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

Among the evaluated compounds, 22c , which features a quinoline core, demonstrated the most potent inhibitory activity against both PI3Kα and mTOR, with IC50 values of 0.22 nM and 23 nM, respectively. This compound also exhibited the strongest anti-proliferative effects, particularly in the HCT-116 cell line with an IC50 of 20 nM.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the efficacy data.

PI3Kα and mTOR Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay measures the enzymatic activity by detecting the phosphorylation of a substrate. Test compounds were incubated with the respective enzyme (PI3Kα or mTOR) and the substrate. The reaction was then stopped, and the level of phosphorylated substrate was quantified using HTRF detection. The IC50 values were calculated from the dose-response curves.

Cell Anti-Proliferation Assay (MTT Assay)

MCF-7 and HCT-116 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period. Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis

To confirm the mechanism of action, HCT-116 cells were treated with compound 22c at various concentrations. Following treatment, cell lysates were prepared, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against total and phosphorylated AKT, a key downstream effector of PI3K. After incubation with a secondary antibody, the protein bands were visualized. The results showed that compound 22c effectively decreased the phosphorylation of AKT, confirming its inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The points of inhibition by the described dual inhibitors are indicated.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor Dual PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the sulfonamide methoxypyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material: 5-bromo-2-methoxypyridin-3-amine Condensation Condensation with 2,4-difluorobenzenesulfonyl chloride Start->Condensation Borylation Miyaura Borylation Condensation->Borylation Coupling Suzuki Coupling with Heterocyclic Boronic Esters Borylation->Coupling Purification Purification and Characterization Coupling->Purification Kinase_Assay PI3Kα and mTOR Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell Anti-Proliferation (MTT) Assay Kinase_Assay->Cell_Assay Mechanism_Study Mechanism of Action Study (Western Blot) Cell_Assay->Mechanism_Study

Caption: Workflow for synthesis and biological evaluation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.